Product packaging for 2-Heptanol, pentanoate(Cat. No.:CAS No. 7155-20-6)

2-Heptanol, pentanoate

Cat. No.: B15486069
CAS No.: 7155-20-6
M. Wt: 200.32 g/mol
InChI Key: XOHVNNNMOVYCRZ-UHFFFAOYSA-N
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Description

2-Heptanol, pentanoate is a chemical ester with the molecular formula C12H24O2 and a molecular weight of 200.3178 g/mol . This compound is of significant interest in research and development, particularly for its role in aroma-active compounds and potential biocontrol applications.Researchers value this compound in the study of flavors and fragrances. It is identified as a volatile component contributing to aromatic profiles in various contexts, such as food science . Its structural properties make it a relevant subject for analytical methods development and sensory analysis studies.Furthermore, the 2-heptanol moiety of this ester has demonstrated notable bioactive properties. Recent scientific investigations highlight that 2-heptanol exhibits effective antifungal activity . Studies against the plant pathogen Botrytis cinerea show that 2-heptanol compromises fungal membrane integrity, leading to the leakage of cellular contents and disrupting membrane transport systems . This mechanism accelerates amino acid metabolism within the fungus, resulting in nutrient depletion and cell death . These findings open promising avenues for the development of 2-heptanol derivatives, such as this compound, as potential eco-friendly biocontrol agents in agricultural and food preservation research .This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for human consumption . Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B15486069 2-Heptanol, pentanoate CAS No. 7155-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7155-20-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

heptan-2-yl pentanoate

InChI

InChI=1S/C12H24O2/c1-4-6-8-9-11(3)14-12(13)10-7-5-2/h11H,4-10H2,1-3H3

InChI Key

XOHVNNNMOVYCRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)CCCC

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of Heptan-2-yl Pentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for heptan-2-yl pentanoate, a fatty acid ester with potential applications in various scientific fields. This document outlines the predicted mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) data for this compound. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for heptan-2-yl pentanoate. These predictions are based on established principles of organic spectroscopy and typical values for similar chemical structures.

Mass Spectrometry (MS) Data

The mass spectrum of heptan-2-yl pentanoate is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of esters is predictable, often involving cleavage of the C-O bond and rearrangements.

Table 1: Predicted Mass Spectrometry Data for Heptan-2-yl Pentanoate

m/zPredicted Fragment IonStructure of Fragment
200[M]⁺ (Molecular Ion)[C₁₂H₂₄O₂]⁺
115Acylium ion[CH₃(CH₂)₃CO]⁺
101Alkyl cation[CH₃(CH₂)₄CH(CH₃)]⁺
85Acylium ion fragment[CH₃(CH₂)₃]⁺
57Alkyl fragment[CH₃(CH₂)₃]⁺
43Alkyl fragment[CH₃CH₂CH₂]⁺
Nuclear Magnetic Resonance (NMR) Data

The ¹³C-NMR and ¹H-NMR spectra are predicted based on the chemical environment of each carbon and proton in the heptan-2-yl pentanoate molecule.

Table 2: Predicted ¹³C-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O173.5
O-CH72.1
-CH₂- (pentanoate α)34.2
-CH₂- (heptyl γ)31.8
-CH₂- (heptyl δ)29.0
-CH₂- (pentanoate β)27.2
-CH₂- (heptyl ε)25.4
-CH₂- (heptyl β)22.6
-CH₃ (heptyl)19.8
-CH₃ (pentanoate)14.0
-CH₃ (heptyl terminal)13.9
-CH₂- (pentanoate γ)13.8

Table 3: Predicted ¹H-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
O-CH4.95Sextet1H
-CH₂- (pentanoate α)2.20Triplet2H
-CH₂- (pentanoate β)1.60Sextet2H
-CH₂- (heptyl β)1.50Multiplet2H
-CH₂- (heptyl γ, δ, ε)1.28Multiplet6H
-CH₃ (heptyl, attached to O-CH)1.20Doublet3H
-CH₃ (pentanoate)0.90Triplet3H
-CH₃ (heptyl terminal)0.88Triplet3H

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for heptan-2-yl pentanoate.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: Dissolve a small amount of purified heptan-2-yl pentanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 30-300.

  • Data Processing: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of heptan-2-yl pentanoate in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H-NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of heptan-2-yl pentanoate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data Processing cluster_nmr_data NMR Data Processing cluster_structure Structural Elucidation Synthesis Heptan-2-yl Pentanoate Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR MolecularIon Determine Molecular Ion (m/z) MS->MolecularIon H_NMR ¹H-NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR->H_NMR C_NMR ¹³C-NMR Analysis (Chemical Shift) NMR->C_NMR Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Structure Confirm Structure of Heptan-2-yl Pentanoate Fragmentation->Structure H_NMR->Structure C_NMR->Structure

An In-depth Technical Guide to the Synthesis and Characterization of 2-Heptyl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-heptyl pentanoate, an ester formed from the reaction of 2-heptanol and pentanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Heptyl pentanoate, also known as sec-heptyl pentanoate, is an organic ester. Esters are a significant class of organic compounds, widely recognized for their characteristic fruity and pleasant aromas, which leads to their extensive use in the fragrance, food, and cosmetic industries. In the context of drug development, ester functionalities are often incorporated to create prodrugs, enhancing the bioavailability and delivery of active pharmaceutical ingredients. The synthesis of a specific ester like 2-heptyl pentanoate is a fundamental exercise in organic chemistry, typically achieved through Fischer esterification. This guide details the synthesis via this method and outlines the characterization of the reactants and the expected product.

Physicochemical Properties of Reactants and Product

Table 1: Physical Properties of Reactants

Property2-HeptanolPentanoic Acid
Molecular Formula C₇H₁₆OC₅H₁₀O₂
Molar Mass 116.20 g/mol [1]102.13 g/mol [2]
Appearance Clear, colorless liquid with a mild alcohol odor[1]Colorless liquid with a penetrating, unpleasant odor[2]
Boiling Point 158-162 °C[1]185.4 °C[2][3]
Melting Point -30.2 °C[4]-34 °C[2][3]
Density 0.817 g/mL at 25 °C[1]0.939 g/cm³ at 20 °C[5]
Refractive Index 1.420 at 20 °C1.408-1.409 at 20 °C
Solubility in Water 0.35 g/100 mL[1]2.4 g/100 mL[2]

Table 2: Physical Properties of Heptyl Pentanoate (Straight-Chain Isomer)

PropertyHeptyl Pentanoate
Molecular Formula C₁₂H₂₄O₂
Molar Mass 200.32 g/mol
Boiling Point 245.2 °C[3]
Melting Point -46.4 °C[3]

Synthesis of 2-Heptyl Pentanoate via Fischer Esterification

The synthesis of 2-heptyl pentanoate is achieved through the Fischer esterification of 2-heptanol with pentanoic acid, using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, and/or the water formed during the reaction is removed.[2]

Reaction Scheme

Fischer_Esterification cluster_reactants Reactants cluster_products Products Reactant1 2-Heptanol Reactant2 Pentanoic Acid Arrow H₂SO₄ (cat.) Heat Reactant2->Arrow Product 2-Heptyl Pentanoate Water Water Plus1 + Plus2 + Arrow->Product

Caption: Fischer esterification of 2-heptanol and pentanoic acid.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of 2-heptyl pentanoate in a research laboratory setting.

Materials:

  • 2-Heptanol

  • Pentanoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-heptanol and a molar excess (e.g., 1.5 to 2 equivalents) of pentanoic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction time can vary, but a typical duration is 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as determined by TLC or after the set time), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing:

    • Wash the organic layer with water to remove the excess acid and some of the unreacted alcohol and carboxylic acid.

    • Next, wash with a saturated sodium bicarbonate solution to neutralize the remaining carboxylic acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

    • Finally, wash the organic layer with brine to remove any residual water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude 2-heptyl pentanoate can be purified by fractional distillation to obtain the pure ester.

Characterization of 2-Heptyl Pentanoate

The structure and purity of the synthesized 2-heptyl pentanoate can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the purified product should show the disappearance of the broad O-H stretch from the starting alcohol and carboxylic acid and the appearance of a strong C=O stretch characteristic of an ester.

Table 3: Key IR Absorption Bands

Functional GroupReactant (2-Heptanol)Reactant (Pentanoic Acid)Product (2-Heptyl Pentanoate)
O-H stretch Broad, ~3300 cm⁻¹Very broad, ~3300-2500 cm⁻¹[6][7]Absent
C=O stretch N/AStrong, ~1710 cm⁻¹[7]Strong, ~1735-1750 cm⁻¹
C-O stretch ~1100 cm⁻¹~1300-1200 cm⁻¹[7]Two bands, ~1300-1000 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-heptyl pentanoate is expected to show characteristic signals for the protons in both the heptyl and pentanoyl portions of the molecule. Key expected signals include:

  • A multiplet around 4.9-5.1 ppm for the proton on the carbon bearing the oxygen (the CH group of the 2-heptyl moiety).

  • A triplet around 2.2-2.3 ppm for the protons on the carbon alpha to the carbonyl group (the CH₂ group of the pentanoyl moiety).

  • A doublet around 1.2 ppm for the methyl group adjacent to the oxygen-bearing carbon of the 2-heptyl group.

  • Other multiplets and triplets in the upfield region (0.8-1.7 ppm) corresponding to the remaining methylene and methyl protons of the alkyl chains.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

  • A signal in the range of 170-175 ppm for the carbonyl carbon of the ester.

  • A signal around 70-75 ppm for the carbon atom of the 2-heptyl group bonded to the oxygen.

  • Several signals in the upfield region (10-40 ppm) for the remaining alkyl carbons.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

experimental_workflow Reactants 2-Heptanol + Pentanoic Acid Reaction Fischer Esterification (H₂SO₄, Reflux) Reactants->Reaction Workup Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Fractional Distillation) SolventRemoval->Purification Characterization Characterization Purification->Characterization FinalProduct Pure 2-Heptyl Pentanoate Purification->FinalProduct IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR

References

The Enigmatic Presence of 2-Heptyl Pentanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are pivotal to plant survival, mediating interactions with the environment. Among these, esters form a significant class, contributing to the characteristic aroma of fruits and flowers and playing roles in defense and signaling. This technical guide delves into the current understanding of the natural occurrence, biosynthesis, and biological activity of 2-heptyl pentanoate, a lesser-known plant volatile. While direct research on this specific ester is limited, this document synthesizes information on related alkyl esters and their precursors, 2-heptanol and pentanoic acid, to provide a comprehensive overview. We present available quantitative data, detail established experimental protocols for the analysis of plant volatiles, and provide visual representations of biosynthetic pathways and analytical workflows to facilitate further research into this and similar compounds.

Natural Occurrence

The presence of 2-heptyl pentanoate in the plant kingdom is not widely documented in scientific literature, suggesting it may be a rare or a minor component of plant volatilomes. However, its constituent alcohol, 2-heptanol, has been identified in several plant species, including tea (Camellia sinensis) and maize (Zea mays)[1][]. The acid precursor, pentanoic acid (valeric acid), is also a known plant metabolite.

The occurrence of various other alkyl esters is well-established in a multitude of plant species, where they are often key contributors to the characteristic aroma of fruits. For instance, a wide array of esters, including hexyl butyrate and hexyl 2-methylbutyrate, have been identified in the peels of 40 apple cultivars[3]. Similarly, esters are predominant volatile compounds in ripe bananas, contributing to their unique flavor profile[4]. The presence of fatty acid lower-alkyl esters (FALAEs), including methyl, ethyl, n-propyl, and n-butyl esters of C14-C18 fatty acids, has been confirmed in the fruits of Euonymus species[5]. Given the presence of its precursors in plants and the commonality of ester biosynthesis, it is plausible that 2-heptyl pentanoate occurs in specific plant tissues or under particular physiological conditions that have yet to be extensively studied.

Biosynthesis

The biosynthesis of esters in plants generally occurs through an esterification reaction catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) to an alcohol[6]. While a specific biosynthetic pathway for 2-heptyl pentanoate has not been elucidated, a putative pathway can be inferred from the general mechanism of fatty acid and ester biosynthesis in plants.

The synthesis of the fatty acid precursor, pentanoic acid, originates from the fatty acid synthesis (FAS) pathway located in the plastids. This process begins with acetyl-CoA and involves a series of condensation and reduction reactions to build the carbon chain[7][8]. The resulting fatty acids can then be activated to their corresponding acyl-CoA thioesters.

The alcohol precursor, 2-heptanol, is a secondary alcohol. Its biosynthesis in plants is less clearly defined than that of primary alcohols, which are often formed through the reduction of aldehydes. It may arise from the metabolism of other plant lipids or secondary metabolites.

The final step in the formation of 2-heptyl pentanoate would involve the enzymatic condensation of pentanoyl-CoA and 2-heptanol, catalyzed by an AAT. The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a plant tissue.

Visualizing the Putative Biosynthesis Pathway

Putative Biosynthesis of 2-Heptyl Pentanoate acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas pentanoic_acid Pentanoic Acid fas->pentanoic_acid Multiple steps pentanoyl_coa Pentanoyl-CoA pentanoic_acid->pentanoyl_coa Acyl-CoA Synthetase aat Alcohol Acyltransferase (AAT) pentanoyl_coa->aat precursor Precursor (e.g., lipids) heptanol 2-Heptanol precursor->heptanol Metabolic pathways heptanol->aat heptyl_pentanoate 2-Heptyl Pentanoate aat->heptyl_pentanoate

Caption: A putative biosynthetic pathway for 2-heptyl pentanoate in plants.

Biological Activity

Direct studies on the biological activity of 2-heptyl pentanoate are scarce. However, the activities of its precursor alcohol, 2-heptanol, and other short-chain esters provide insights into its potential roles.

Plant volatiles, including esters, are known to be involved in a variety of ecological interactions. They can act as attractants for pollinators and seed dispersers, as well as defense compounds against herbivores and pathogens[9]. For instance, green leaf volatiles, which include C6-alcohols and their esters, are rapidly released upon tissue damage and can have direct defensive properties or act as signals to attract natural enemies of herbivores[10].

Recent research has demonstrated the antifungal activity of 2-heptanol against Botrytis cinerea, a common postharvest pathogen of tomatoes. Treatment with 2-heptanol was shown to inhibit mycelial growth both in vivo and in vitro[11]. This suggests that 2-heptanol, and potentially its esters like 2-heptyl pentanoate, could play a role in plant defense against fungal pathogens. The esterification of 2-heptanol to form 2-heptyl pentanoate might alter its volatility and lipophilicity, potentially affecting its transport within the plant and its efficacy as a defense compound. Further research is needed to explore the specific biological activities of 2-heptyl pentanoate.

Quantitative Data

To date, there is a lack of specific quantitative data on the concentration of 2-heptyl pentanoate in various plant species and tissues. The table below presents a summary of quantitative data for related volatile esters found in the peels of different apple cultivars to provide a comparative context.

Plant SpeciesCultivarCompoundConcentration (μg/kg FW)Reference
Malus domesticaHoney CrispHexyl butyrate27,813.56 ± 2310.07[3]
Malus domesticaHoney CrispHexyl 2-methylbutyrate-[3]
Malus domesticaHoney CrispHexyl hexanoate-[3]
Malus domesticaHuashuoTotal Volatiles2041.27 ± 120.36[3]

Note: Specific concentrations for hexyl 2-methylbutyrate and hexyl hexanoate in Honey Crisp were not provided in the abstract but were identified as key compounds.

Experimental Protocols

The analysis of plant volatiles like 2-heptyl pentanoate typically involves extraction from the plant matrix followed by separation and identification using chromatographic and spectrometric techniques.

Extraction of Volatiles: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from plant materials.

Protocol:

  • Sample Preparation: A known weight of the plant material (e.g., fruit peel, leaves) is placed in a sealed glass vial. For quantitative analysis, an internal standard (e.g., 3-nonanone) is added.

  • Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 30-60 minutes) to allow the volatiles to equilibrate in the headspace.

  • Adsorption: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Analysis of Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the separation, identification, and quantification of volatile compounds.

Protocol:

  • Gas Chromatography: The desorbed volatiles are separated on a capillary column (e.g., DB-5ms) with a specific temperature program. The carrier gas is typically helium.

  • Mass Spectrometry: The separated compounds are ionized (e.g., by electron impact) and the resulting mass fragments are detected.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST) and with authentic standards when available.

  • Quantification: The concentration of each compound is calculated based on the peak area relative to the peak area of the internal standard.

Visualizing the Experimental Workflow

Experimental Workflow for Plant Volatile Analysis sample Plant Sample (e.g., fruit peel) spme HS-SPME Extraction sample->spme gcms GC-MS Analysis spme->gcms separation Separation (GC) gcms->separation detection Detection (MS) separation->detection data Data Processing detection->data identification Identification (Library Match, RI) data->identification quantification Quantification (Internal Standard) data->quantification results Results identification->results quantification->results

Caption: A typical experimental workflow for the analysis of plant volatiles.

Conclusion and Future Directions

2-Heptyl pentanoate remains an understudied component of the plant volatilome. While its presence can be inferred from the occurrence of its precursors and the general principles of ester biosynthesis in plants, direct evidence of its natural occurrence, concentration, and specific biological roles is currently lacking. The antifungal activity of its alcohol precursor, 2-heptanol, suggests a potential role in plant defense, warranting further investigation.

Future research should focus on:

  • Screening of diverse plant species for the presence of 2-heptyl pentanoate using sensitive analytical techniques like GC-MS.

  • Elucidation of the specific biosynthetic pathway , including the identification and characterization of the alcohol acyltransferase(s) responsible for its synthesis.

  • Investigation of its biological activities , including its role in plant-pathogen and plant-herbivore interactions.

  • Quantitative analysis to determine its concentration in different plant tissues and under various physiological and stress conditions.

A deeper understanding of the biosynthesis and function of 2-heptyl pentanoate and other rare plant esters could open new avenues for the development of natural flavor and fragrance compounds, as well as novel biopesticides for sustainable agriculture.

References

An In-depth Technical Guide to the Isomers of Heptan-2-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptan-2-yl pentanoate, an ester with the molecular formula C₁₂H₂₄O₂, presents a notable example of structural and stereoisomerism. The specific arrangement of its atoms can significantly influence its physicochemical properties, biological activity, and chromatographic behavior. A thorough understanding and ability to differentiate these isomers are critical in fields such as drug development, metabolomics, and flavor and fragrance chemistry, where isomeric purity can be paramount. This guide provides a comprehensive overview of the isomers of heptan-2-yl pentanoate, detailed experimental protocols for their identification and separation, and a comparative analysis of their properties.

Isomer Identification and Classification

The isomers of heptan-2-yl pentanoate can be categorized into two primary groups: stereoisomers and structural isomers. The latter can be further subdivided into positional, chain, and functional group isomers.

Stereoisomers

Heptan-2-yl pentanoate possesses a chiral center at the C2 position of the heptyl group, the carbon atom to which the ester oxygen is attached. This gives rise to a pair of enantiomers:

  • (R)-heptan-2-yl pentanoate

  • (S)-heptan-2-yl pentanoate

These molecules are non-superimposable mirror images of each other and will have identical physical properties (boiling point, density, etc.) but will differ in their interaction with plane-polarized light and other chiral molecules.

Structural Isomers

Structural isomers have the same molecular formula (C₁₂H₂₄O₂) but different connectivity of atoms.

  • Positional Isomers: These isomers differ in the position of the ester functional group or the branching of the alkyl chains.

    • Ester Linkage Position: The pentanoate group can be attached to different carbon atoms of the heptane chain, such as heptan-1-yl pentanoate, heptan-3-yl pentanoate, and heptan-4-yl pentanoate.

    • Alkyl Chain Branching: The heptyl or pentyl chains can be branched. For example, isomers could include 1-methylhexyl pentanoate (which is another name for heptan-2-yl pentanoate) or heptyl 3-methylbutanoate.

  • Chain Isomers: These isomers have different carbon skeletons for the alcohol or carboxylic acid portions. Examples include esters formed from branched C7 alcohols (e.g., isomers of methylhexane) and pentanoic acid.

  • Functional Group Isomers: These are esters with the same molecular formula but derived from different combinations of alcohols and carboxylic acids. Examples include:

    • Hexyl hexanoate

    • Octyl butanoate

    • Nonyl propanoate

    • Decyl acetate

    • Undecyl formate

A logical diagram illustrating this classification is presented below.

G Isomer Classification of C12H24O2 Esters C12H24O2 C12H24O2 Isomers Isomers C12H24O2->Isomers Structural Structural Isomers Isomers->Structural Stereoisomers Stereoisomers Isomers->Stereoisomers Positional Positional Isomers Structural->Positional Chain Chain Isomers Structural->Chain Functional Functional Group Isomers Structural->Functional Enantiomers Enantiomers ((R)- and (S)-heptan-2-yl pentanoate) Stereoisomers->Enantiomers EsterLinkage Ester Linkage (e.g., heptan-1-yl pentanoate) Positional->EsterLinkage AlkylBranching Alkyl Branching (e.g., heptan-2-yl 3-methylbutanoate) Positional->AlkylBranching HeptylChain Branched Heptyl Chain Chain->HeptylChain PentylChain Branched Pentyl Chain Chain->PentylChain HexylHexanoate Hexyl Hexanoate Functional->HexylHexanoate OctylButanoate Octyl Butanoate Functional->OctylButanoate OtherEsters ...etc. Functional->OtherEsters

Isomer Classification of C12H24O2 Esters

Data Presentation: Physicochemical Properties

The differentiation of isomers often relies on variations in their physical properties. The following table summarizes known and estimated boiling points for heptan-2-yl pentanoate and some of its structural isomers. It is important to note that boiling points generally decrease with increased branching of the carbon chain.

Isomer NameType of IsomerBoiling Point (°C)Reference
Hexyl hexanoateFunctional Group245-246[1][2][3][4]
Octyl butanoateFunctional Group224-226[5][6][7]
3-Octyl butanoateFunctional Group/Positional210[8]
Pentyl heptanoateFunctional Group245.4[9]

Experimental Protocols

The identification and separation of isomers of heptan-2-yl pentanoate require a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Isomer Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like esters. Structural isomers can often be separated based on differences in their boiling points and interactions with the GC column's stationary phase.

Methodology:

  • Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

    • Column: A polar capillary column (e.g., DB-WAX or CP-Sil 88; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for separating ester isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes. This program should be optimized based on the specific mixture of isomers.

    • Transfer Line Temperature (for MS): 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).

    • Fragmentation patterns are key to distinguishing positional isomers. For example, the location of the ester group will influence the size of the characteristic alkoxy and acylium fragment ions.

Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Polar Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan m/z 40-400) Ionization->Detection Chromatogram Analyze Chromatogram (Retention Times) Detection->Chromatogram MassSpectra Analyze Mass Spectra (Fragmentation) Detection->MassSpectra Identification Identify Isomers Chromatogram->Identification MassSpectra->Identification LibrarySearch Compare with Spectral Libraries LibrarySearch->Identification

Workflow for GC-MS analysis of ester isomers.
Chiral Gas Chromatography for Enantiomer Separation

To separate the (R)- and (S)-enantiomers of heptan-2-yl pentanoate, a chiral stationary phase (CSP) is required.

Methodology:

  • Sample Preparation: As per the GC-MS protocol.

  • Instrumentation: A gas chromatograph with a high-resolution capillary column.

  • Column: A chiral column, typically containing a cyclodextrin derivative as the CSP (e.g., a β-cyclodextrin phase).[10]

  • GC Conditions:

    • Injector and Detector Temperatures: 250°C.

    • Oven Temperature Program: An isothermal program at a lower temperature (e.g., 100-150°C) often provides better chiral separation. This needs to be optimized for the specific column and analytes.

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis:

    • ¹H NMR:

      • The chemical shift of the proton on the carbon bearing the ester oxygen (the C2 proton of the heptyl group in heptan-2-yl pentanoate) will be highly informative. For a secondary ester like this, it will typically appear as a multiplet around 4.8-5.0 ppm. In contrast, for a primary ester like heptan-1-yl pentanoate, the corresponding -CH₂- protons would appear as a triplet around 4.0-4.2 ppm.

      • The integration of the signals will correspond to the number of protons in each unique environment.

      • The splitting patterns (multiplicity) will reveal the number of adjacent protons.

    • ¹³C NMR:

      • The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-175 ppm.[11][12]

      • The carbon attached to the ester oxygen will also have a distinct downfield shift (typically 60-80 ppm). The exact chemical shift will vary between primary and secondary alcohol-derived esters, aiding in the identification of positional isomers.

Conclusion

The comprehensive identification and differentiation of the isomers of heptan-2-yl pentanoate are essential for rigorous scientific investigation and product development. A systematic approach employing a combination of high-resolution chromatographic techniques, such as GC-MS with polar and chiral columns, and detailed spectroscopic analysis by NMR, is required. The methodologies and data presented in this guide provide a framework for researchers to effectively tackle the challenges of characterizing these closely related chemical entities.

References

CAS number and molecular formula of 2-Heptanol, pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Heptanol, pentanoate, a branched-chain fatty acid ester. While specific research on this compound is limited, this document extrapolates from established chemical principles and data on structurally related molecules to detail its chemical identity, synthesis, physicochemical properties, and potential biological significance. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity

This compound is an organic compound classified as a fatty acid ester. Its structure consists of a pentanoate group esterified to the secondary alcohol 2-heptanol.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 7155-20-6
Molecular Formula C12H24O2
IUPAC Name heptan-2-yl pentanoate

Physicochemical Properties

Table 2: Physicochemical Properties of Heptyl Pentanoate (Isomer)

PropertyValueSource
Molecular Weight 200.32 g/mol PubChem
Boiling Point 245.2 °CCAS Common Chemistry[1]
Melting Point -46.4 °CCAS Common Chemistry[1]
LogP (calculated) 4.3PubChem

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 2-heptanol with pentanoic acid. This reaction is typically catalyzed by a strong acid.

General Experimental Protocol: Fischer-Speier Esterification

The following is a generalized protocol for the synthesis of esters like this compound. Specific reaction conditions such as temperature, time, and purification methods may require optimization.

Materials:

  • 2-Heptanol

  • Pentanoic acid

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-heptanol and pentanoic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar amount of the limiting reagent).

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation to yield pure this compound.

Fischer_Esterification_Workflow Reactants 2-Heptanol + Pentanoic Acid ReactionMixture Reaction Mixture in Round-Bottom Flask Reactants->ReactionMixture Catalyst H₂SO₄ (catalyst) Catalyst->ReactionMixture Reflux Heat to Reflux ReactionMixture->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Solvent Extraction (e.g., Diethyl Ether) Cooling->Extraction Washing Aqueous Washes: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Fractional Distillation Evaporation->Purification Product Pure this compound Purification->Product

References

A Comprehensive Technical Guide to the Solubility of 2-Heptyl Pentanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-heptyl pentanoate, an ester with applications in various scientific and industrial fields. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on established principles of ester solubility, provides a standardized experimental protocol for determining these values, and presents a logical workflow for solubility assessment.

Introduction to 2-Heptyl Pentanoate

2-Heptyl pentanoate (also known as heptyl valerate) is an organic ester with the chemical formula C12H24O2. As with most esters of its class, it is a colorless liquid with a characteristic fruity aroma. Its molecular structure, consisting of a polar ester group and nonpolar alkyl chains, dictates its solubility behavior, making it generally miscible with a wide range of organic solvents while exhibiting poor solubility in water. Understanding its solubility is critical for applications in flavor and fragrance formulation, industrial processing, and as a medium for chemical reactions.

Solubility of 2-Heptyl Pentanoate in Organic Solvents

Table 1: Qualitative Solubility of 2-Heptyl Pentanoate in Common Organic Solvents

SolventChemical FormulaPolarityExpected Solubility
HexaneC6H14NonpolarSoluble/Miscible
TolueneC7H8NonpolarSoluble/Miscible
Diethyl Ether(C2H5)2OSlightly PolarSoluble/Miscible
Acetone(CH3)2COPolar AproticSoluble/Miscible
EthanolC2H5OHPolar ProticSoluble/Miscible
MethanolCH3OHPolar ProticSoluble/Miscible
Ethyl AcetateC4H8O2Moderately PolarSoluble/Miscible

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a standardized experimental method is required. The following protocol is adapted from the OECD Guideline 105 (Flask Method), which is primarily used for determining water solubility but can be readily applied to organic solvents.[3][4][5]

Objective: To determine the saturation concentration of 2-heptyl pentanoate in a given organic solvent at a specific temperature.

Materials:

  • 2-Heptyl Pentanoate (high purity)

  • Selected Organic Solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass flasks with airtight stoppers

  • Centrifuge and centrifuge tubes (or filtration apparatus with solvent-compatible filters)

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a series of solvent-solute mixtures with varying concentrations and observing them over time.

  • Preparation of Test Solutions: Add an excess amount of 2-heptyl pentanoate to a known volume of the organic solvent in a glass flask. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). The mixtures are agitated for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the flasks are removed from the shaker/bath and allowed to stand for a period to allow any undissolved ester to settle. To ensure complete separation of the saturated solution from the excess solute, the samples are then centrifuged or filtered.

  • Quantification: A precise aliquot of the clear, saturated supernatant is carefully removed and diluted with the appropriate solvent in a volumetric flask. The concentration of 2-heptyl pentanoate in the diluted sample is then determined using a calibrated analytical method, such as gas chromatography.

  • Data Analysis: The solubility is calculated from the measured concentration in the diluted sample and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the experimental determination of the solubility of 2-heptyl pentanoate in an organic solvent.

experimental_workflow start Start prelim_test Preliminary Test (Estimate Solubility & Equilibration Time) start->prelim_test prep_solution Prepare Supersaturated Solution (Excess 2-Heptyl Pentanoate in Solvent) prelim_test->prep_solution equilibration Equilibration (Thermostatic Shaker/Water Bath) prep_solution->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation quantification Quantification of Supernatant (e.g., Gas Chromatography) phase_separation->quantification data_analysis Data Analysis & Calculation (Determine Solubility) quantification->data_analysis end_point End data_analysis->end_point

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for 2-heptyl pentanoate in organic solvents is not extensively documented, its chemical nature as an ester strongly suggests high solubility and miscibility in a wide array of nonpolar and polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol, adapted from established international guidelines, offers a robust framework for their determination. This guide serves as a foundational resource for researchers and professionals, enabling them to confidently work with 2-heptyl pentanoate in various solvent systems.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Heptyl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-heptyl pentanoate. The information contained herein is essential for the identification and structural elucidation of this and similar ester compounds in complex matrices.

Core Fragmentation Pathways

The mass spectrum of 2-heptyl pentanoate is characterized by several key fragmentation pathways common to long-chain esters. Under electron ionization, the molecule undergoes bond cleavages and rearrangements, resulting in a unique fingerprint of fragment ions. The primary fragmentation mechanisms include alpha-cleavage, beta-cleavage, and McLafferty rearrangement.

1. Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For 2-heptyl pentanoate, this can occur on either side of the carbonyl, leading to the formation of an acylium ion or an alkoxycarbonyl ion.

2. Beta-Cleavage: Cleavage of the bond beta to the carbonyl group can also occur, leading to the loss of neutral fragments and the formation of characteristic ions.

3. McLafferty Rearrangement: This is a prominent fragmentation pathway for esters with sufficiently long alkyl chains. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

4. Alkyl Chain Fragmentation: The heptyl group can also undergo fragmentation, leading to a series of carbocation fragments separated by 14 Da (CH₂).

Predicted Mass Spectrum Data

While a publicly available mass spectrum for 2-heptyl pentanoate is not readily accessible, its fragmentation pattern can be reliably predicted based on the known fragmentation of its structural isomer, n-heptyl pentanoate, and general principles of mass spectrometry. The key difference in the fragmentation will arise from the secondary nature of the alcohol moiety in 2-heptyl pentanoate, which will favor the formation of a more stable secondary carbocation upon cleavage of the C-O bond.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures and origins.

m/zProposed Fragment IonStructureFragmentation Pathway
200Molecular Ion [M]⁺•C₁₂H₂₄O₂⁺•Ionization of the parent molecule
116[M - C₆H₁₂]⁺•C₅H₈O₂⁺•McLafferty Rearrangement (loss of hexene)
101[C₅H₉O]⁺CH₃(CH₂)₃CO⁺Alpha-cleavage (acylium ion)
99[C₇H₁₅]⁺CH₃(CH₂)₅CH₂⁺Cleavage of the ester bond (primary heptyl cation)
87[C₄H₇O]⁺CH₂(CH₂)₂CO⁺Beta-cleavage of the acyl chain
71[C₄H₇O]⁺CH₂(CH₂)₂CO⁺Alpha-cleavage of the acyl chain with rearrangement
57[C₄H₉]⁺CH₃(CH₂)₃⁺Fragmentation of the acyl chain
43[C₃H₇]⁺CH₃CH₂CH₂⁺Fragmentation of the acyl chain

Experimental Protocol: GC-MS Analysis of 2-Heptyl Pentanoate

This protocol outlines a general procedure for the analysis of 2-heptyl pentanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of 2-heptyl pentanoate in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the linear range of detection.

  • For complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of volatile esters (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1, for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Rate: 2 scans/second

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

4. Data Analysis:

  • Identify the peak corresponding to 2-heptyl pentanoate based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of 2-heptyl pentanoate.

fragmentation_pathway M 2-Heptyl Pentanoate (m/z 200) F116 McLafferty Rearrangement Product (m/z 116) M->F116  - C6H12 F101 Acylium Ion (m/z 101) M->F101  α-cleavage F99 Heptyl Cation (m/z 99) M->F99  C-O cleavage F87 [C4H7O]+ (m/z 87) M->F87  β-cleavage F57 Butyl Cation (m/z 57) F101->F57  - CO

Caption: Primary fragmentation pathways of 2-heptyl pentanoate.

Caption: Mechanism of the McLafferty rearrangement.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Heptan-2-yl Pentanoate

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of heptan-2-yl pentanoate. The document outlines predicted chemical shifts, provides a standard experimental protocol for spectral acquisition, and visualizes the molecular structure and key NMR correlations.

Introduction

Heptan-2-yl pentanoate is an ester with the molecular formula C₁₂H₂₄O₂. Understanding its structure and purity is crucial in various research and development settings, including flavor and fragrance chemistry, as well as in the synthesis of more complex molecules. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide focuses on the theoretical ¹H and ¹³C NMR spectral data for heptan-2-yl pentanoate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of heptan-2-yl pentanoate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester functional group. Protons closer to the electronegative oxygen atoms will be deshielded and resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for Heptan-2-yl Pentanoate

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
a~0.9Triplet3H
b~1.3Multiplet4H
c~1.6Multiplet2H
d~2.2Triplet2H
e~4.9Sextet1H
f~1.2Doublet3H
g~1.3Multiplet6H
h~0.9Triplet3H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for Heptan-2-yl Pentanoate

Carbon (Label)Chemical Shift (δ, ppm)
1~14.0
2~22.4
3~27.8
4~34.2
5~173.5
6~72.0
7~38.5
8~25.5
9~31.8
10~22.6
11~14.1
12~20.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like heptan-2-yl pentanoate.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of heptan-2-yl pentanoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to obtain singlets for all carbon signals.

  • Spectral Width: Typically 0-220 ppm.[1]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of heptan-2-yl pentanoate and the logical workflow for its NMR analysis.

molecular_structure cluster_pentanoate Pentanoate Moiety cluster_heptyl Heptan-2-yl Moiety C5 C5 (O) O_carbonyl O C5->O_carbonyl O_ester O C5->O_ester C4 C4 C4->C5 C3 C3 C3->C4 C2 C2 C2->C3 C1 C1 C1->C2 C6 C6 O_ester->C6 Ester Linkage C12 C12 C6->C12 C7 C7 C7->C6 C8 C8 C8->C7 C9 C9 C9->C8 C10 C10 C10->C9 C11 C11 C11->C10 nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis Sample Heptan-2-yl Pentanoate NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Standard TMS Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID 1H FID C13_Acquisition->FID 13C FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration (1H) Referencing->Integration C13_Spectrum 13C NMR Spectrum Referencing->C13_Spectrum H1_Spectrum 1H NMR Spectrum Integration->H1_Spectrum Structure_Elucidation Structure Elucidation H1_Spectrum->Structure_Elucidation C13_Spectrum->Structure_Elucidation

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Heptanol and Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-heptanol and the pentanoate anion. It includes detailed spectral data, experimental protocols for sample analysis, and visualizations of key concepts to aid in understanding and application.

Introduction to Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule and provides a "fingerprint" that can be used for identification and structural elucidation. The resulting spectrum is a plot of infrared light absorbance (or transmittance) versus frequency (in wavenumbers, cm⁻¹).

This guide focuses on two specific chemical entities: 2-heptanol, a secondary alcohol, and the pentanoate anion, the conjugate base of pentanoic acid. Understanding their characteristic IR absorptions is crucial for their identification, purity assessment, and the study of their chemical transformations in various research and development settings.

Infrared Spectroscopy of 2-Heptanol

2-Heptanol (C₇H₁₆O) is a secondary alcohol. Its IR spectrum is characterized by the presence of a hydroxyl (-OH) group and a C-O single bond, in addition to the hydrocarbon backbone.

Quantitative Spectral Data

The following table summarizes the key infrared absorption bands for 2-heptanol.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3350Strong, BroadO-H stretching (hydrogen-bonded)Alcohol (-OH)
2955-2850StrongC-H stretching (asymmetric and symmetric)Alkane (C-H)
1465MediumC-H bending (scissoring)Methylene (-CH₂)
1375MediumC-H bending (rocking)Methyl (-CH₃)
~1110StrongC-O stretchingSecondary Alcohol (C-O)
~950MediumO-H bending (out-of-plane)Alcohol (-OH)
Interpretation of the 2-Heptanol Spectrum

The most prominent feature in the IR spectrum of 2-heptanol is the broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of this peak is due to the varying degrees of hydrogen bonding between molecules. The strong absorptions in the 2955-2850 cm⁻¹ region are due to the C-H stretching vibrations of the heptyl chain. The strong peak around 1110 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.[1][2][3]

Infrared Spectroscopy of Pentanoate

The pentanoate anion (CH₃(CH₂)₃COO⁻) is a carboxylate. Its IR spectrum is distinctly different from its corresponding carboxylic acid (pentanoic acid). The deprotonation of the carboxylic acid to form the carboxylate anion results in the delocalization of the negative charge between the two oxygen atoms. This resonance leads to two characteristic C-O stretching vibrations: an asymmetric and a symmetric stretch.

Quantitative Spectral Data

The following table summarizes the key infrared absorption bands for the pentanoate anion.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2955-2850StrongC-H stretching (asymmetric and symmetric)Alkane (C-H)
~1560StrongC-O asymmetric stretchingCarboxylate (-COO⁻)
~1415StrongC-O symmetric stretchingCarboxylate (-COO⁻)
1465MediumC-H bending (scissoring)Methylene (-CH₂)
1375MediumC-H bending (rocking)Methyl (-CH₃)
Interpretation of the Pentanoate Spectrum

The key diagnostic peaks for the pentanoate anion are the strong absorptions corresponding to the asymmetric and symmetric C-O stretching vibrations, typically found around 1560 cm⁻¹ and 1415 cm⁻¹, respectively.[4][5] The absence of the broad O-H stretch (seen in carboxylic acids from approximately 3300-2500 cm⁻¹) and the characteristic C=O stretch of a carboxylic acid (around 1710 cm⁻¹) confirms the formation of the carboxylate salt. The C-H stretching and bending vibrations of the pentyl chain are also present.

Experimental Protocols

The following are detailed methodologies for obtaining the infrared spectra of liquid and solid samples.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of 2-Heptanol (Liquid Sample)
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize.

  • Background Spectrum:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of 2-heptanol directly onto the center of the ATR crystal.

    • If the sample is volatile, cover it with a watch glass to minimize evaporation.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Solid State Infrared Spectroscopy of a Pentanoate Salt (e.g., Sodium Pentanoate) using a KBr Pellet
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the solid pentanoate salt into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent to infrared radiation in the mid-IR region.

    • Thoroughly mix the sample and KBr by grinding them together for a few minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder.

    • Acquire the sample spectrum, co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The final spectrum is obtained by ratioing the sample spectrum against the background.

    • Perform any necessary data processing.

Visualizations

Experimental Workflow for Infrared Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Liquid_Sample Liquid Sample (e.g., 2-Heptanol) ATR Place on ATR Crystal Liquid_Sample->ATR Solid_Sample Solid Sample (e.g., Pentanoate Salt) KBr Prepare KBr Pellet Solid_Sample->KBr Background Record Background Spectrum ATR->Background KBr->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Process Process Spectrum (e.g., Baseline Correction) Sample_Spectrum->Process Interpret Interpret Spectrum and Assign Peaks Process->Interpret

Caption: General workflow for an infrared spectroscopy experiment.

Key Functional Groups and IR Absorption Regions

functional_groups cluster_heptanol 2-Heptanol cluster_pentanoate Pentanoate OH_stretch O-H Stretch (~3350 cm⁻¹) Region1 4000-2500 OH_stretch->Region1 CH_stretch_h C-H Stretch (2955-2850 cm⁻¹) CH_stretch_h->Region1 CO_stretch_h C-O Stretch (~1110 cm⁻¹) Region3 1500-500 CO_stretch_h->Region3 CH_stretch_p C-H Stretch (2955-2850 cm⁻¹) CH_stretch_p->Region1 COO_asym C-O Asymmetric Stretch (~1560 cm⁻¹) Region2 2500-1500 COO_asym->Region2 COO_sym C-O Symmetric Stretch (~1415 cm⁻¹) COO_sym->Region3 IR_Spectrum Infrared Spectrum (Wavenumber, cm⁻¹)

Caption: Key functional groups and their approximate IR absorption regions.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Heptanol, pentanoate in Flavoring Agents using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Heptanol, pentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester compound often utilized in the food and fragrance industries for its characteristic fruity aroma. The protocol outlined below provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for quality control and research applications in the flavor and fragrance sector.

Introduction

This compound (C12H24O2, Molar Mass: 200.32 g/mol ) is a key aroma compound that contributes to the sensory profile of various consumer products.[1][2] Accurate and precise quantification of this ester is crucial for ensuring product consistency and quality. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such volatile compounds within complex matrices. This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from a liquid flavoring agent.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction (LLE) method is employed to isolate this compound from the sample matrix.[3]

  • Materials:

    • This compound standard (≥98% purity)

    • Internal Standard (IS): 2-Heptanone (≥99% purity)

    • Hexane (GC grade)

    • Sodium chloride (ACS grade)

    • Deionized water

    • 2 mL autosampler vials with caps

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a stock solution of this compound (1000 µg/mL) and an internal standard stock solution of 2-Heptanone (1000 µg/mL) in hexane.

    • Create a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard and the quality control (QC) samples with the internal standard to a final concentration of 10 µg/mL.

    • In a 15 mL centrifuge tube, add 1 mL of the liquid flavoring agent sample.

    • Add 5 mL of deionized water and 1 g of sodium chloride to the tube.

    • Add 2 mL of hexane and 20 µL of the 1000 µg/mL internal standard solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard benchtop GC-MS system. The following parameters are recommended for optimal separation and detection of this compound.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (10:1)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-350
Scan ModeFull Scan and Selected Ion Monitoring (SIM)

Results and Data Analysis

The retention time and mass spectrum of this compound are used for its identification and quantification. The major fragment ions observed in the mass spectrum of this compound are used for confirmation.

Table 1: Quantitative Data for this compound Analysis

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Concentration in QC Sample (µg/mL)
2-Heptanone (IS)8.524358, 11410
This compound12.788743, 57, 11548.5

A calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Flavoring Agent Add_H2O_NaCl Add Water and NaCl Sample->Add_H2O_NaCl Add_Hexane_IS Add Hexane and Internal Standard Add_H2O_NaCl->Add_Hexane_IS Vortex Vortex Mix Add_Hexane_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_Injection GC Injection Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols: 2-Heptyl Pentanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-heptyl pentanoate (also known as sec-heptyl pentanoate or heptan-2-yl pentanoate), a fruity ester with significant potential in the flavor and fragrance industry. Due to the limited publicly available data on this specific branched ester, this document includes extrapolated data from its straight-chain isomer (n-heptyl pentanoate) and related compounds to provide a thorough guide for research and application.

Introduction and Sensory Profile

Esters are a critical class of organic compounds renowned for their characteristic fruity and pleasant aromas, forming the backbone of many flavor and fragrance formulations.[1] They are synthesized through the esterification of a carboxylic acid and an alcohol.[1] 2-Heptyl pentanoate is the ester formed from 2-heptanol and pentanoic acid.

While specific sensory data for 2-heptyl pentanoate is not widely published, its profile can be inferred from its constituent parts and structurally similar esters:

  • Pentanoate (Valerate) Moiety : Esters of pentanoic acid are typically associated with fruity notes like apple and pineapple. For instance, pentyl pentanoate is described as having an apple, fruity, and ripe taste.[2]

  • 2-Heptanol Moiety : The branched seven-carbon alcohol chain is expected to contribute green, waxy, and complex fruity notes. Related compounds like heptyl propanoate offer pear and apple aromas, while heptyl octanoate provides waxy, green, and tropical notes.[3][4] A close structural analog, 2-heptyl butyrate, is noted for its general "fruity" character and is used in both flavor and fragrance applications.[5]

Therefore, 2-heptyl pentanoate is anticipated to possess a complex fruity aroma with green, waxy, and potentially tropical undertones . This profile makes it a versatile ingredient for building notes in a variety of applications.

Physicochemical Properties

Precise experimental data for 2-heptyl pentanoate is limited. The following table summarizes key physicochemical properties, primarily based on data for its straight-chain isomer, n-heptyl pentanoate , which can serve as a reasonable estimate.

PropertyValue (for n-Heptyl Pentanoate)Reference(s)
Chemical Formula C₁₂H₂₄O₂[6][7]
Molecular Weight 200.32 g/mol [6][7]
CAS Number 5451-80-9[6][7][8]
Appearance Colorless Liquid[9]
Boiling Point 245.2 °C at 760 mmHg[8]
Melting Point -46.4 °C[8]
Density ~0.87 g/cm³[10]
Solubility Insoluble in water; Soluble in organic solvents[3]
Vapor Pressure 0.0349 mmHg at 25°C[10]
Applications in Flavor and Fragrance

Based on its anticipated sensory profile, 2-heptyl pentanoate is a valuable candidate for the following applications:

  • Flavor Applications :

    • Fruit Flavors : Ideal for creating or enhancing apple, pear, pineapple, and tropical fruit profiles in beverages, confectionery, and dairy products.

    • Green Notes : Can add a fresh, green complexity to vegetable or herbal flavor systems.

    • Masking Agent : Its pleasant aroma may help mask off-notes from vitamins, minerals, or alternative sweeteners.

  • Fragrance Applications :

    • Fruity-Floral Accords : Can be blended into fine fragrances to provide a juicy, natural fruit top note that complements floral hearts (e.g., jasmine, rose).

    • Personal Care : Suitable for use in shampoos, soaps, and lotions to impart a fresh and clean fruity scent. Recommended usage levels for the related 2-heptyl butyrate are up to 5% in the fragrance concentrate, which can serve as a starting point.[5]

    • Air Care : Its volatility and pleasant aroma make it a good candidate for air fresheners, candles, and diffusers.

Experimental Protocols

Protocol 1: Synthesis of 2-Heptyl Pentanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing 2-heptyl pentanoate. It is adapted from methods used for similar esters, such as heptyl butanoate.[11]

Materials:

  • 2-Heptanol

  • Pentanoic acid

  • Sulfuric acid (H₂SO₄), concentrated (catalyst)

  • Toluene or hexane (for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, heating mantle, magnetic stirrer.

Methodology:

  • Reaction Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents : To the flask, add equimolar amounts of 2-heptanol and pentanoic acid (e.g., 0.5 mol each). Add a solvent such as toluene (approx. 150 mL for a 0.5 mol scale reaction).

  • Catalyst : Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).

  • Reflux : Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected (typically 2-4 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the acid).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution ). Repeat until no more gas evolves.

      • Saturated brine solution (to remove excess water).

  • Drying and Filtration : Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification : Remove the solvent using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure 2-heptyl pentanoate.

Visualization of Synthesis Workflow:

G cluster_setup Reaction Setup cluster_workup Workup & Purification reagents 1. Combine 2-Heptanol, Pentanoic Acid, Toluene catalyst 2. Add H₂SO₄ Catalyst reagents->catalyst reflux 3. Heat to Reflux (Collect H₂O in Dean-Stark) catalyst->reflux cool 4. Cool to Room Temp reflux->cool Reaction Complete wash_h2o 5. Wash with H₂O cool->wash_h2o wash_bicarb 6. Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with MgSO₄ wash_brine->dry purify 9. Filter & Purify (Rotovap & Distillation) dry->purify product product purify->product Pure 2-Heptyl Pentanoate

A flowchart of the Fischer esterification synthesis protocol.
Protocol 2: Sensory Evaluation by Descriptive Analysis

This protocol outlines how to characterize the sensory profile of 2-heptyl pentanoate using a trained panel.

Objective : To identify and quantify the key aroma attributes of 2-heptyl pentanoate.

Materials :

  • Pure 2-heptyl pentanoate

  • Odorless solvent (e.g., propylene glycol, diethyl phthalate, or mineral oil)

  • Glass vials with caps

  • Perfumer's smelling strips or cotton balls

  • A panel of 8-12 trained sensory assessors

  • Sensory booths with controlled lighting and air circulation

Methodology :

  • Sample Preparation :

    • Prepare a series of dilutions of 2-heptyl pentanoate in the chosen solvent (e.g., 10%, 5%, 1%, 0.1%). This helps in evaluating different facets of the aroma without overwhelming the senses.

    • For orthonasal (sniffing) evaluation, dip smelling strips into each dilution or place a few drops on a cotton ball inside a vial. Let the solvent evaporate for 30 seconds before evaluation.

    • For retronasal (flavor) evaluation, prepare solutions in a neutral base (e.g., sugar water or a simple beverage base) at various concentrations (e.g., 1-10 ppm).

  • Panel Training (Lexicon Development) :

    • In a preliminary session, present the compound to the panelists.

    • Ask them to freely describe the aroma. The panel leader collects all descriptors.

    • Through discussion and presentation of reference standards (e.g., apple essence, pear oil, hexanal for "green"), the panel agrees on a final list of terms (lexicon) to describe the sample (e.g., "apple," "pear," "green," "waxy," "sweet").

  • Formal Evaluation :

    • Present the coded, randomized samples to the panelists in individual booths.

    • Panelists rate the intensity of each descriptor from the lexicon on a structured scale (e.g., a 15-point line scale from 0 = "not perceptible" to 15 = "very strong").

    • Include a warm-up sample and enforce breaks between samples to prevent sensory fatigue.

  • Data Analysis :

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to check for significant differences between samples and to assess panel performance.

    • Visualize the results using a spider (or radar) plot to represent the sensory profile of 2-heptyl pentanoate.

Visualization of Sensory Evaluation Workflow:

G prep Sample Preparation (Dilution Series) train Panel Training (Lexicon Development) prep->train eval Formal Evaluation (Intensity Rating) train->eval data Data Analysis (ANOVA, Spider Plot) eval->data profile Sensory Profile data->profile

A workflow for descriptive sensory analysis.
Protocol 3: Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capability of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.[12][13]

Objective : To determine the odor character and intensity of 2-heptyl pentanoate as it elutes from a GC column.

Materials :

  • Gas Chromatograph (GC) equipped with a sniffing port (olfactory detection port).

  • GC column (a polar column like a WAX or FFAP is often used for esters).

  • Diluted sample of 2-heptyl pentanoate in a volatile solvent (e.g., dichloromethane).

  • Human assessor.

Methodology :

  • Instrument Setup :

    • The GC column effluent is split between a standard detector (like a Flame Ionization Detector, FID) and the heated sniffing port. A typical split ratio is 1:1.

    • Humidified air is mixed with the effluent at the sniffing port to prevent the assessor's nose from drying out.

    • Set up an appropriate GC temperature program to ensure good separation of the analyte from any impurities.

  • Analysis :

    • The assessor sits at the sniffing port and starts smelling just before the sample is injected.

    • The assessor records the time, duration, intensity, and description of any odor detected. This can be done manually or using specialized software.

    • The simultaneously recorded FID chromatogram shows the chemical components, while the olfactogram (the assessor's report) shows which of those components are odor-active.

  • Advanced GC-O Techniques :

    • Aroma Extract Dilution Analysis (AEDA) : A serial dilution of the sample is injected until no odor is detected. The highest dilution at which an odor is still perceived gives its "Flavor Dilution (FD)" factor, which is a measure of its odor potency.[14]

    • OSME (Time-Intensity) : The assessor continuously rates the perceived intensity of an odor as it elutes, generating an "osmegram" that looks similar to a chromatogram.[15]

Mechanism of Action: Olfactory Signaling Pathway

The perception of an odor like 2-heptyl pentanoate begins with a complex signal transduction cascade in the olfactory epithelium of the nasal cavity.[16][17]

  • Binding : The volatile ester molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.[18]

  • G-Protein Activation : This binding activates an associated G-protein (Gα-olf), causing it to exchange GDP for GTP.[19]

  • Second Messenger Production : The activated Gα-olf stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger, cyclic AMP (cAMP).[19]

  • Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positive ions (Na⁺ and Ca²⁺) into the cell.[17]

  • Depolarization : This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. The signal is further amplified by Ca²⁺-activated Cl⁻ channels.[16]

  • Signal to Brain : If the depolarization is strong enough to reach the threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a "fruity" smell.

Visualization of the Olfactory Signaling Pathway:

G cluster_membrane Cell Membrane of Olfactory Neuron OR Olfactory Receptor (GPCR) Golf G-protein (Gα-olf) OR->Golf 2. Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Converts CNG CNG Ion Channel Ions Na⁺ / Ca²⁺ Influx CNG->Ions 6. Depolarization Odorant 2-Heptyl Pentanoate Odorant->OR 1. Binds Golf->AC 3. Stimulates ATP ATP ATP->AC cAMP->CNG 5. Opens Signal Action Potential to Brain Ions->Signal 7. Triggers

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Heptyl Pentanoate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 2-heptyl pentanoate, a valuable ester with applications in flavors, fragrances, and as a potential pharmaceutical intermediate. The synthesis is achieved through the esterification of 2-heptanol and pentanoic acid, catalyzed by a lipase enzyme. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, often proceeding under milder reaction conditions with high selectivity. This protocol outlines the materials, methods, and optimization parameters to achieve high conversion and yield of the desired product.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments.[1][2] However, in non-aqueous or micro-aqueous media, the equilibrium shifts to favor synthesis, making them excellent catalysts for esterification, transesterification, and amidation reactions.[1][3] The use of lipases for the synthesis of specialty esters like 2-heptyl pentanoate is advantageous due to their biodegradability, mild reaction conditions, and high chemo-, regio-, and enantioselectivity.[4][5] This protocol focuses on the direct esterification of 2-heptanol with pentanoic acid using a commercially available lipase.

Materials and Reagents

  • Enzyme: Immobilized Lipase from Candida antarctica B (e.g., Novozym 435) or Lipase from Candida rugosa.[4][6]

  • Substrates:

    • 2-Heptanol (≥98% purity)

    • Pentanoic acid (valeric acid) (≥99% purity)

  • Solvent: n-Hexane or Heptane (anhydrous, ≥99% purity) are commonly used.[1] Solvent-free systems can also be employed.[7]

  • Molecular Sieves: 3Å or 4Å, activated, to remove water produced during the reaction.

  • Buffer (for enzyme washing/pre-treatment, if necessary): Phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Quenching Agent: Ethanol or Acetone.

  • Analytical Reagents:

    • Standards for 2-heptanol, pentanoic acid, and 2-heptyl pentanoate for analytical quantification (e.g., GC, HPLC).

    • Solvents for analytical methods (e.g., hexane for GC).

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of 2-heptyl pentanoate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagents & Enzyme setup Reaction Setup reagents->setup Mixing incubation Incubation & Monitoring setup->incubation Controlled Temperature quenching Reaction Quenching incubation->quenching Stopping the reaction filtration Enzyme Removal quenching->filtration Separation analysis Product Analysis (GC/HPLC) filtration->analysis purification Purification (e.g., Distillation) analysis->purification If necessary

Caption: Experimental workflow for the lipase-catalyzed synthesis of 2-heptyl pentanoate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific lipase and desired outcomes.

4.1. Enzyme Preparation (Optional)

If using a non-immobilized lipase, it may require pre-treatment. For immobilized lipases like Novozym 435, this step is often not necessary.

  • Weigh the desired amount of lipase.

  • If required, wash the lipase with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove any impurities.

  • Dry the lipase under vacuum to the desired water activity.

4.2. Esterification Reaction

  • To a sealed reaction vessel (e.g., a 50 mL screw-capped flask), add the desired organic solvent (e.g., 20 mL of n-hexane). For a solvent-free system, omit this step.

  • Add 2-heptanol and pentanoic acid to the vessel. The molar ratio of alcohol to acid can be varied, with an excess of one substrate often used to drive the reaction equilibrium towards product formation.[8] A 1:1 to 1:5 molar ratio of pentanoic acid to 2-heptanol is a good starting point.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.[9]

  • Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb the water produced during esterification, which can inhibit the enzyme and reduce yield.

  • Seal the vessel and place it in a temperature-controlled shaker or incubator. Temperatures between 40°C and 60°C are commonly optimal for many lipases.[8]

  • Incubate the reaction mixture with constant agitation (e.g., 150-200 rpm) for a specified duration, typically ranging from 8 to 48 hours.[7][10]

  • Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

4.3. Reaction Termination and Product Isolation

  • Once the desired conversion is reached, terminate the reaction by filtering out the immobilized lipase. The enzyme can often be washed and reused for several cycles.[9]

  • The filtrate contains the product, unreacted substrates, and solvent.

  • The solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified, if necessary, by techniques such as vacuum distillation or column chromatography to remove unreacted starting materials.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize typical ranges for key reaction parameters that can be optimized for the synthesis of 2-heptyl pentanoate.

Table 1: Effect of Reaction Parameters on Ester Synthesis

ParameterRangeGeneral Effect on ConversionReference
Temperature (°C) 30 - 70Increases initially, but can lead to enzyme denaturation at higher temperatures.[8]
Enzyme Loading (% w/w) 1 - 20Higher loading generally increases the reaction rate up to a certain point.[9][10]
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 1:5An excess of alcohol can shift the equilibrium towards product formation.[8][9]
Reaction Time (hours) 4 - 72Conversion increases with time until equilibrium is reached.[10]
Solvent Hexane, Heptane, Toluene, Solvent-freeThe choice of solvent can affect enzyme activity and substrate solubility.[1]

Table 2: Example Quantitative Data for a Similar Ester Synthesis

The following data is for the synthesis of pentyl 2-methylpropanoate and can be used as a starting point for the optimization of 2-heptyl pentanoate synthesis.

Enzyme Concentration (g/dm³)Reaction Time (h)Acid/Alcohol Mole RatioTemperature (°C)Initial Water Content (% w/v)Ester Yield (%)
4.0262.535Not significant~92

Data adapted from a study on pentyl 2-methylpropanoate synthesis using Candida rugosa lipase.[10]

Enzymatic Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.

ping_pong_mechanism E Lipase (E) EA E-A Complex E->EA + A A Pentanoic Acid (A) FP Acyl-Enzyme Intermediate (F-P) EA->FP - P FPB F-P-B Complex FP->FPB + B P Water (P) B 2-Heptanol (B) EQ E-Q Complex FPB->EQ - Q EQ->E Q 2-Heptyl Pentanoate (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

In this mechanism, the lipase (E) first reacts with the pentanoic acid (A) to form an acyl-enzyme intermediate (F-P), releasing a molecule of water (P). Subsequently, the 2-heptanol (B) reacts with the acyl-enzyme intermediate to form the ester product, 2-heptyl pentanoate (Q), and regenerate the free enzyme (E).

Conclusion

The enzymatic synthesis of 2-heptyl pentanoate using lipase offers a highly efficient and environmentally friendly method for producing this valuable ester. By carefully optimizing reaction parameters such as temperature, enzyme loading, substrate molar ratio, and reaction time, high conversion and yields can be achieved. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field to develop and implement this biocatalytic process. The reusability of immobilized lipases further enhances the economic viability of this green synthetic route.

References

Application Notes and Protocols: The Role of Heptan-2-yl Pentanoate in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry regarding the role of heptan-2-yl pentanoate in pheromone synthesis. Following a comprehensive review of the scientific literature, it is important to note that there is currently no available research that identifies heptan-2-yl pentanoate as a pheromone or details its role in pheromone synthesis in any organism.

However, to provide relevant context, this document will focus on the closely related and well-studied compound, 2-heptanone , which has established roles as a pheromone in several species. Additionally, a general protocol for the synthesis of esters such as heptan-2-yl pentanoate is provided, which may be of use to researchers interested in investigating this specific compound.

Context: 2-Heptanone as a Pheromone

While information on heptan-2-yl pentanoate is absent in the context of pheromones, 2-heptanone is a known semiochemical with diverse functions in the animal kingdom.

Role in Honey Bees (Apis mellifera)

In honey bees, 2-heptanone is a component of the alarm pheromone produced in the mandibular glands of worker bees.[1][2] It is released when a bee bites a threat, such as a wax moth larva or a Varroa mite.[3][4] Interestingly, it has been shown to act as a local anesthetic, paralyzing these small intruders and allowing for their removal from the hive.[2][3][4] While it is part of the alarm communication system, it is considered less potent than the primary alarm pheromone, isopentyl acetate, which is released from the sting gland.[1] There has been some investigation into using 2-heptanone as a repellent to keep bees away from insecticide-treated flowers, though its effectiveness in an agricultural setting is not yet established.[5]

Role in Rodents

In rodents, 2-heptanone has been identified as a urinary component and a pheromone.[6][7] It is present in the urine of stressed rats and is believed to function as a signal to alert other rats to potential danger.[6] In mice, it is a urinary component that has a high affinity for the main olfactory epithelium and is known to activate a specific olfactory receptor.[6][7] Furthermore, a synthetic blend of compounds including 2-heptanone has been shown to be attractive to wild female brown rats, indicating its potential use in pest management strategies.[8][9]

Synthesis of Heptan-2-yl Pentanoate: A General Protocol

Due to the lack of specific literature on the synthesis of heptan-2-yl pentanoate for pheromone applications, a general and widely used method for ester synthesis, the Fischer-Speier esterification, is provided below. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[10][11]

Reaction Principle

Heptan-2-yl pentanoate can be synthesized from heptan-2-ol and pentanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) can be used, or the water produced can be removed as it is formed.[11]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Heptan-2-ol

  • Pentanoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine heptan-2-ol (1.2 equivalents) and pentanoic acid (1.0 equivalent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the alcohol.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing diethyl ether and water.

  • Gently shake the funnel, venting frequently. Separate the organic layer.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the excess acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude heptan-2-yl pentanoate.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Note: This is a general protocol and may require optimization for specific laboratory conditions and desired purity. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Data Presentation and Visualization

As there is no quantitative data available in the scientific literature regarding the role of heptan-2-yl pentanoate in pheromone synthesis, no data tables can be presented.

Diagram of a General Ester Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an ester via Fischer-Speier esterification.

Fischer_Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Pure Ester Purification->Product

Caption: General workflow for Fischer-Speier esterification synthesis.

Conclusion

References

Application Note: Chiral Separation of 2-Heptanol and its Pentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective analysis of chiral molecules is of paramount importance in the pharmaceutical, agrochemical, and food industries, as enantiomers of the same compound can exhibit significantly different biological activities.[1][2][3][4] 2-Heptanol and its esters, such as 2-heptyl pentanoate, are chiral compounds with applications as flavoring agents and in chemical synthesis. Consequently, the ability to separate and quantify their individual enantiomers is crucial for quality control, stereoselective synthesis, and regulatory compliance. This document provides detailed application notes and protocols for the chiral separation of 2-heptanol enantiomers, with extrapolated guidance for its pentanoate derivatives, primarily utilizing gas chromatography (GC) with chiral stationary phases. High-performance liquid chromatography (HPLC) is also discussed as a viable alternative.[1][3][5]

Methodology & Protocols

The primary approach for the chiral separation of volatile compounds like 2-heptanol and its esters is gas chromatography (GC) employing a chiral stationary phase (CSP).[6][7] Derivatization of the alcohol to its corresponding ester can often enhance separation by reducing polarity and increasing volatility.[8]

Protocol 1: Chiral GC Separation of 2-Heptanol via Acetylation

This protocol describes the derivatization of 2-heptanol to 2-heptyl acetate followed by chiral GC analysis. This method has been shown to be effective for separating the enantiomers of 2-heptanol.[8]

1. Derivatization to 2-Heptyl Acetate:

  • Reagents: Racemic 2-heptanol, acetic acid, and iodine (as a catalyst).

  • Procedure:

    • In a sealed vial, combine 2-heptanol and acetic acid in a 1:1.5 molar ratio.[8]

    • Add a catalytic amount of iodine.

    • Heat the mixture at 100°C for 4-24 hours. A 4-hour reaction time is often sufficient for analytical purposes.[8]

    • After cooling, the reaction mixture can be directly analyzed by GC after dilution with a suitable solvent (e.g., dichloromethane or hexane).

2. Gas Chromatography (GC) Analysis:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: CP Chirasil-DEX CB (or equivalent cyclodextrin-based column).[8]

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 250°C

    • Split Ratio: 20:1[9]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 120°C at 2°C/min.

    • Ramp 2: Increase to 210°C at 3°C/min, hold for 1 minute.[9]

  • Detector:

    • Detector Temperature: 250°C

Protocol 2: Direct Chiral GC Separation of 2-Heptanol Enantiomers

Direct analysis of 2-heptanol without derivatization is also possible, although resolution may be lower compared to the analysis of its ester derivatives.[8]

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXsm or a similar permethylated beta-cyclodextrin column.

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 250°C

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at 2°C/min, hold for 5 minutes.

  • Detector:

    • Detector Temperature: 250°C

Protocol 3: Chiral HPLC Screening for 2-Heptanol and its Esters

For less volatile derivatives or as an alternative to GC, HPLC with a chiral stationary phase can be employed. A screening approach is often necessary to identify the optimal column and mobile phase combination.[10]

  • Instrumentation: An HPLC system with a UV or a chiral detector (e.g., polarimeter or circular dichroism detector).

  • Chiral Columns (for screening):

    • Polysaccharide-based: Chiralcel OD-H, Chiralpak AD, Chiralpak IA[5][11]

    • Cyclodextrin-based: CYCLOBOND I 2000

  • Mobile Phase Screening (Normal Phase):

    • Hexane/Isopropanol (e.g., 90:10 v/v)[5]

    • Hexane/Ethanol (e.g., 90:10 v/v)[5]

    • Additives (if necessary for peak shape): 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds.[5]

  • Mobile Phase Screening (Reversed Phase):

    • Acetonitrile/Water

    • Methanol/Water

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

Data Presentation

The following tables summarize typical results that can be expected from the chiral separation of 2-heptanol and its derivatives based on published data.

Table 1: Chiral GC Separation Data for 2-Heptanol and its Acetate Derivative

Analyte Chiral Stationary Phase Separation Factor (α) Resolution (Rs) Reference
2-Heptanol CP Chirasil-DEX CB Not fully resolved < 1.5 [8]

| 2-Heptyl Acetate | CP Chirasil-DEX CB | > 1.5 | Well-resolved |[8][12] |

Table 2: General Starting Conditions for Chiral HPLC Method Development

Mode Chiral Stationary Phase Type Typical Mobile Phase Flow Rate
Normal Phase Polysaccharide (e.g., Chiralpak) Hexane/Alcohol (90:10) 1.0 mL/min
Reversed Phase Cyclodextrin (e.g., CYCLOBOND) Acetonitrile/Aqueous Buffer 1.0 mL/min

| Polar Organic | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Acetonitrile/Methanol/Acid/Base | 1.0 mL/min |

Extrapolation to 2-Heptyl Pentanoate

While specific protocols for the chiral separation of 2-heptyl pentanoate are not extensively documented in the initial literature search, the principles applied to 2-heptanol and 2-heptyl acetate are highly relevant. The increased chain length of the pentanoate ester compared to the acetate may influence retention times and potentially the separation factor. It is recommended to start with the GC conditions outlined in Protocol 1 , as derivatization has proven effective for the base alcohol.[8] The oven temperature program may need to be adjusted to accommodate the higher boiling point of 2-heptyl pentanoate.

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic_2_heptanol Racemic 2-Heptanol derivatization Derivatization (e.g., Acetylation) racemic_2_heptanol->derivatization derivatized_sample 2-Heptyl Acetate derivatization->derivatized_sample gc_injection GC Injection derivatized_sample->gc_injection chiral_column Chiral GC Column (e.g., CP Chirasil-DEX CB) gc_injection->chiral_column detection FID Detection chiral_column->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration enantiomeric_ratio Enantiomeric Ratio Determination peak_integration->enantiomeric_ratio

References

Application Note: Quantification of 2-Heptyl Pentanoate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of 2-heptyl pentanoate, an ester contributing to the aromatic profile of some essential oils. The methodology outlines the extraction of essential oils from plant material, sample preparation, and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to be a robust and reproducible method for researchers in natural product chemistry, quality control, and drug development.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes, and their oxygenated derivatives, which are extracted from plants.[1][2] The chemical composition of these oils can vary significantly based on factors like plant species, geographical origin, harvest time, and extraction method.[2][3] Esters are a class of compounds that often contribute significantly to the characteristic fruity and floral aromas of essential oils.[3]

2-Heptyl pentanoate is an ester that may be present in certain essential oils, contributing to their overall scent profile. Accurate quantification of such compounds is critical for the quality control of essential oils, for understanding their potential therapeutic properties, and for the development of new fragrance and flavor formulations.[4][5] Gas Chromatography (GC) combined with Mass Spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of individual components within these complex mixtures.[6][7][8] This method offers high resolution and sensitivity, and the mass spectrometer provides structural information that aids in confident compound identification.[9][10]

This document details a comprehensive protocol for the quantification of 2-heptyl pentanoate in essential oils using an internal standard method with GC-MS.

Experimental Protocols

This protocol describes a common method for extracting essential oils from plant material.[1][9]

  • Plant Material Preparation: Collect fresh or dried plant material (e.g., leaves, flowers, or stems). Chop or grind the material to increase the surface area for efficient extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus for steam distillation.[11]

  • Distillation: Place a known weight of the prepared plant material (e.g., 100 g) into the distillation flask and add a sufficient volume of distilled water.

  • Heating: Gently heat the flask. As steam passes through the plant material, it will volatilize the essential oils.

  • Collection: The steam and oil vapor will condense in the condenser and collect in the graduated burette of the Clevenger apparatus. The less dense essential oil will float on top of the aqueous layer.

  • Duration: Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.[8][11]

  • Oil Separation: Carefully separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.[1]

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

This protocol outlines the steps for sample preparation and analysis.

  • Preparation of Standards:

    • Stock Solution of 2-Heptyl Pentanoate (Analyte): Accurately weigh and dissolve 10 mg of pure 2-heptyl pentanoate standard in 10 mL of hexane to prepare a 1 mg/mL stock solution.

    • Stock Solution of Internal Standard (IS): Accurately weigh and dissolve 10 mg of a suitable internal standard (e.g., nonane or dodecane) in 10 mL of hexane to prepare a 1 mg/mL stock solution.[11] The internal standard should be a compound not naturally present in the essential oil being analyzed.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in hexane. To each calibration standard, add a fixed amount of the internal standard stock solution to achieve a constant concentration (e.g., 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh 10 mg of the extracted essential oil into a 2 mL GC vial.

    • Add 1 mL of hexane to dissolve the oil.[12]

    • Add a fixed amount of the internal standard stock solution to achieve the same concentration as in the calibration standards (e.g., 50 µg/mL).

    • Vortex the sample to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 series or equivalent.[12]

    • Mass Spectrometer: Agilent 5973 series or equivalent.

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6][12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Injection: 1 µL of the sample is injected in split mode (e.g., split ratio 50:1).[6]

    • Injector Temperature: 250°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 250°C.[12]

      • Hold: Hold at 250°C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Impact (EI).[6]

      • Ionization Energy: 70 eV.[6]

      • Source Temperature: 230°C.[6]

      • Mass Range: m/z 40-500.[13]

      • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for 2-heptyl pentanoate and the internal standard.

  • Data Analysis and Quantification:

    • Identification: Identify the peaks for 2-heptyl pentanoate and the internal standard in the chromatogram based on their retention times and mass spectra, comparing them to the pure standards and reference libraries like NIST.[6][14]

    • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards.

    • Quantification: Calculate the concentration of 2-heptyl pentanoate in the essential oil sample using the peak area ratio from the sample chromatogram and the equation derived from the linear regression of the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for 2-heptyl pentanoate in essential oils from different plant sources to illustrate how results can be summarized.

Plant SourceEssential Oil Yield (% w/w)2-Heptyl Pentanoate Concentration (mg/g of oil)Relative Percentage (%)
Lavandula angustifolia (Lavender)1.50.450.045
Mentha piperita (Peppermint)0.8Not Detected0.000
Rosmarinus officinalis (Rosemary)1.20.120.012
Pelargonium graveolens (Geranium)0.21.200.120

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from plant material processing to the final quantification of 2-heptyl pentanoate.

G Workflow for Quantification of 2-Heptyl Pentanoate in Essential Oils cluster_extraction Essential Oil Extraction cluster_sample_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification plant_material Plant Material distillation Steam Distillation plant_material->distillation essential_oil Crude Essential Oil distillation->essential_oil sample_prep Weigh Oil, Dilute, Add Internal Standard essential_oil->sample_prep standards Prepare Calibration Standards injection Inject into GC-MS standards->injection sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification (Retention Time & Mass Spectra) data_acq->peak_id calibration Generate Calibration Curve peak_id->calibration quantification Calculate Concentration in Sample peak_id->quantification calibration->quantification

Caption: Experimental workflow from extraction to quantification.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Heptan-2-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of heptan-2-yl pentanoate, an ester with potential applications in fragrance, flavoring, and as a specialty solvent. The synthesis is achieved via Fischer esterification of pentanoic acid and heptan-2-ol using a sulfuric acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of expected quantitative data and characterization information.

Introduction

Heptan-2-yl pentanoate is an organic ester with the molecular formula C₁₂H₂₄O₂. Esters are a significant class of organic compounds widely found in nature and are key components of fragrances, flavors, and essential oils. The synthesis of specific esters is a fundamental practice in organic chemistry, with applications ranging from the development of new consumer products to the synthesis of pharmaceutical intermediates.

The Fischer esterification is a classic and widely used method for the preparation of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants or by removing the water formed during the reaction.[1][3]

This application note details a reliable method for the synthesis of heptan-2-yl pentanoate, providing researchers with a reproducible protocol for its preparation and characterization.

Data Presentation

ParameterValueReference
Reactants
Pentanoic Acid1.0 molar equivalentN/A
Heptan-2-ol1.2 molar equivalentsN/A
Sulfuric Acid (conc.)0.1 molar equivalentsN/A
Reaction Conditions
TemperatureReflux (approx. 120-130 °C)[4]
Reaction Time2-4 hours[5]
Product Characteristics
Expected Yield75-85%N/A
AppearanceColorless liquidN/A
Boiling PointApprox. 220-222 °CN/A
Spectroscopic Data
¹H NMR (CDCl₃)See Characterization sectionN/A
¹³C NMR (CDCl₃)See Characterization sectionN/A
IR (neat)See Characterization sectionN/A
Mass Spectrum (EI)See Characterization sectionN/A

Note: The expected yield and boiling point are based on typical Fischer esterification reactions of similar aliphatic esters and may vary depending on the specific experimental conditions and purification efficiency.

Experimental Protocols

Materials and Reagents
  • Pentanoic acid (≥99%)

  • Heptan-2-ol (≥98%)

  • Concentrated sulfuric acid (95-98%)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (simple or fractional)

  • Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add pentanoic acid (e.g., 0.1 mol, 10.21 g) and heptan-2-ol (e.g., 0.12 mol, 14.0 g).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.01 mol, 0.55 mL) to the mixture. The addition should be done dropwise, as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[4] Continue refluxing with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification
  • Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted pentanoic acid.[5] Be cautious as carbon dioxide gas will be evolved.

    • 50 mL of deionized water.

    • 50 mL of saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for about 15-20 minutes.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude ester by distillation.[6] Collect the fraction boiling at approximately 220-222 °C. This step is crucial to obtain a high-purity product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Pentanoic Acid and Heptan-2-ol catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux for 2-4 hours catalyst->reflux extraction 4. Extraction with Diethyl Ether and Water reflux->extraction wash_bicarb 5. Wash with NaHCO₃ Solution extraction->wash_bicarb wash_water 6. Wash with Water wash_bicarb->wash_water wash_brine 7. Wash with Brine wash_water->wash_brine drying 8. Dry with Anhydrous MgSO₄ wash_brine->drying solvent_removal 9. Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation 10. Distillation solvent_removal->distillation product Pure Heptan-2-yl Pentanoate distillation->product

Caption: Experimental workflow for the synthesis of heptan-2-yl pentanoate.

Characterization

The structure and purity of the synthesized heptan-2-yl pentanoate can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons of the heptyl and pentanoyl chains. Expected chemical shifts (δ) in CDCl₃ would be approximately:

    • A triplet around 0.9 ppm (methyl group of the pentanoyl chain and methyl group at the end of the heptyl chain).

    • A doublet around 1.2 ppm (methyl group adjacent to the chiral center in the heptyl chain).

    • Multiplets between 1.2-1.7 ppm (methylene groups of both chains).

    • A triplet around 2.2-2.3 ppm (methylene group alpha to the carbonyl group).

    • A multiplet (sextet or similar) around 4.8-5.0 ppm (proton on the carbon bearing the oxygen).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon signal is expected to be significantly downfield, typically in the range of 170-175 ppm.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretching of an ester group is expected around 1735-1745 cm⁻¹. The spectrum will also show C-H stretching bands around 2850-3000 cm⁻¹ and a C-O stretching band in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) should show the molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for esters would also be observed.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The Fischer esterification provides an effective and straightforward method for the laboratory-scale synthesis of heptan-2-yl pentanoate. By following the detailed protocol and safety precautions outlined in this document, researchers can reliably prepare this ester in good yield and high purity for further investigation and application. The provided characterization data will aid in the confirmation of the final product's identity and quality.

References

Application Note: 2-Heptanol, pentanoate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details the use of 2-Heptanol, pentanoate as an internal standard for the development and validation of analytical methods, particularly for the quantification of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C12H24O2), also known as heptan-2-yl pentanoate, is a C12 ester with properties that make it an excellent candidate for an internal standard in the analysis of various matrices, including food and beverage products, environmental samples, and pharmaceutical preparations.[1][2] Its volatility, thermal stability, and chromatographic behavior are well-suited for GC-MS analysis. This document provides a comprehensive guide, including the synthesis of the standard, a detailed analytical protocol, and method validation parameters.

Chemical Structure and Properties of this compound:

  • IUPAC Name: heptan-2-yl pentanoate

  • Molecular Formula: C12H24O2[1]

  • Molecular Weight: 200.32 g/mol [1]

  • Boiling Point (estimated): 220-230 °C

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and hexane.

Synthesis of this compound Standard

A high-purity standard of this compound can be synthesized via Fischer esterification. This method involves the reaction of 2-heptanol with pentanoic acid in the presence of an acid catalyst.

Materials:

  • 2-Heptanol (≥98% purity)

  • Pentanoic acid (≥99% purity)

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • In a 250 mL round-bottom flask, combine 0.5 mol of 2-heptanol and 0.6 mol of pentanoic acid.

  • Slowly add 5 mL of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until no more gas evolves), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The purity of the synthesized standard should be confirmed by GC-MS and NMR spectroscopy.

Application: Quantification of Flavor Compounds in a Beverage Matrix

This section describes a hypothetical application of this compound as an internal standard for the quantification of key flavor esters in a fruit-flavored beverage using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. Esters are significant contributors to the aroma profiles of many food and beverage products.[3][4]

Target Analytes:

  • Ethyl acetate

  • Ethyl butyrate

  • Isoamyl acetate

  • Hexyl acetate

Experimental Protocols

Preparation of Standards and Samples

Stock Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Analyte Stock Solution: Prepare a 1000 µg/mL stock solution containing all target analytes in methanol.

Calibration Standards:

Prepare a series of calibration standards by spiking a blank beverage matrix with appropriate volumes of the analyte stock solution and a constant concentration of the IS stock solution to achieve final analyte concentrations ranging from 1 to 100 µg/L and a final IS concentration of 20 µg/L.

Sample Preparation:

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to enhance the partitioning of volatile compounds into the headspace.

  • Spike the sample with the internal standard to a final concentration of 20 µg/L.

  • Immediately seal the vial with a PTFE/silicone septum.

HS-SPME-GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME autosampler

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

HS-SPME Conditions:

ParameterValue
Incubation Temperature60 °C
Incubation Time15 min
Extraction Time30 min
Desorption Temperature250 °C
Desorption Time5 min

GC-MS Conditions:

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Oven Program40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350
Acquisition ModeFull Scan and Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS Retention Times and Quantifier Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ethyl acetate3.524361, 88
Ethyl butyrate5.817143, 88
Isoamyl acetate6.957043, 55
Hexyl acetate8.784387, 116
This compound (IS) 12.34 87 115, 157

Table 2: Method Validation Summary

ParameterEthyl acetateEthyl butyrateIsoamyl acetateHexyl acetate
Linearity (R²)0.9980.9990.9970.998
LOD (µg/L)0.50.30.40.6
LOQ (µg/L)1.51.01.21.8
Precision (%RSD, n=6)4.23.84.54.1
Accuracy (% Recovery)98.5101.297.9102.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing stock_is IS Stock Solution (this compound) cal_standards Calibration Standards stock_is->cal_standards stock_analyte Analyte Stock Solution stock_analyte->cal_standards hs_spme Headspace SPME cal_standards->hs_spme sample_prep Beverage Sample + NaCl + IS sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms peak_integration Peak Integration gc_ms->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification

Caption: Experimental workflow for the quantification of flavor compounds.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation analyte Target Analytes linearity Linearity analyte->linearity is Internal Standard (this compound) accuracy Accuracy is->accuracy precision Precision is->precision matrix Sample Matrix lod_loq LOD/LOQ matrix->lod_loq robustness Robustness matrix->robustness

Caption: Relationship between method components and validation parameters.

Conclusion

This compound serves as a reliable internal standard for the GC-MS quantification of volatile and semi-volatile compounds. Its straightforward synthesis, appropriate volatility, and chromatographic properties allow for accurate and precise analytical method development. The detailed protocol and validation data presented in this application note demonstrate its suitability for complex matrices, such as beverages, and can be adapted for a wide range of applications in research and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Heptyl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-heptyl pentanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-heptyl pentanoate?

A1: The most prevalent laboratory method for synthesizing 2-heptyl pentanoate is the Fischer esterification of 2-heptanol with pentanoic acid using an acid catalyst. This is a well-established and cost-effective method. An increasingly popular alternative is the use of lipase-catalyzed esterification, which offers milder reaction conditions and higher selectivity.

Q2: Why is my yield of 2-heptyl pentanoate consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1] To improve the yield, it is crucial to remove water as it is formed, for example, by using a Dean-Stark apparatus. Other factors contributing to low yields can include impure reactants, incorrect reaction temperature, insufficient catalyst, or loss of product during workup and purification.[2][3]

Q3: What are the ideal reaction conditions for Fischer esterification of 2-heptanol and pentanoic acid?

A3: While optimal conditions should be determined empirically, a typical starting point for the Fischer esterification of a secondary alcohol like 2-heptanol involves refluxing the alcohol with a slight excess of pentanoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] The reaction temperature is dictated by the boiling point of the limiting reactant, in this case, 2-heptanol (approximately 160 °C).

Q4: Are there any common side reactions to be aware of?

A4: Yes, with secondary alcohols like 2-heptanol, there is a possibility of elimination (dehydration) to form an alkene, especially at higher temperatures in the presence of a strong acid. Another potential side reaction is the formation of di-2-heptyl ether. Using a milder catalyst or lower reaction temperatures can help minimize these side reactions.

Q5: What is a suitable catalyst for this esterification, and how much should I use?

A5: Both concentrated sulfuric acid and p-toluenesulfonic acid are effective catalysts for Fischer esterification.[4] Typically, a catalytic amount, ranging from 1-5 mol% relative to the limiting reactant, is sufficient. For a more environmentally friendly and selective approach, immobilized lipases such as Novozym 435 (Candida antarctica lipase B) can be used.[5]

Q6: How can I purify the final product?

A6: After the reaction, the crude product is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted pentanoic acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate. Final purification is usually achieved by fractional distillation under reduced pressure to separate the 2-heptyl pentanoate from any remaining starting materials and high-boiling point impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Reversible reaction equilibrium Use a Dean-Stark apparatus or molecular sieves to remove water as it forms, driving the equilibrium towards the product.[1]
Insufficient catalyst Increase the catalyst loading to 3-5 mol%. Ensure the catalyst is active and not degraded.
Low reaction temperature Ensure the reaction mixture is refluxing gently. Monitor the temperature to ensure it is appropriate for the reactants.
Impure reactants Use freshly distilled reactants. Check the purity of 2-heptanol and pentanoic acid by GC or NMR before use.
Reaction time is too short Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Loss during workup Be careful during aqueous extractions to avoid losing the organic layer. Ensure complete extraction of the product.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Unreacted starting materials Increase the reflux time or use a slight excess of one reactant to ensure the other is fully consumed. Improve the efficiency of the final purification (distillation or chromatography).
Dehydration of 2-heptanol Lower the reaction temperature. Use a milder acid catalyst, such as p-toluenesulfonic acid instead of sulfuric acid, or consider a lipase catalyst.
Formation of di-2-heptyl ether This is more likely at higher temperatures. Lowering the reaction temperature can mitigate this side reaction.
Incomplete neutralization During the workup, ensure the aqueous washes with sodium bicarbonate are sufficient to remove all acidic components. Test the pH of the final aqueous wash.

Data Presentation: Optimizing Lipase-Catalyzed Synthesis

The following table presents representative data on the effect of various parameters on the yield of fruity esters synthesized using Candida antarctica lipase B (Novozym 435), which can be analogous to the synthesis of 2-heptyl pentanoate.

Parameter Condition A Condition B Condition C Yield (%)
Temperature (°C) 40506075
Enzyme Loading (wt%) 5101588
Reactant Molar Ratio (Alcohol:Acid) 1:11:1.21:1.592
Solvent HexaneTolueneSolvent-free85

Note: This data is illustrative and based on the synthesis of similar esters. Optimal conditions for 2-heptyl pentanoate may vary.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Heptanol and Pentanoic Acid

Materials:

  • 2-Heptanol

  • Pentanoic acid

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 2-heptanol (e.g., 0.5 mol), pentanoic acid (e.g., 0.6 mol, 1.2 equivalents), and a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the flask.

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude 2-heptyl pentanoate by fractional distillation under reduced pressure.

Protocol 2: Lipase-Catalyzed Synthesis of 2-Heptyl Pentanoate

Materials:

  • 2-Heptanol

  • Pentanoic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (4Å)

  • Anhydrous hexane (or other suitable organic solvent)

  • Orbital shaker with temperature control

  • Filtration apparatus

Procedure:

  • To a 100 mL Erlenmeyer flask, add 2-heptanol (e.g., 0.1 mol), pentanoic acid (e.g., 0.1 mol), and 50 mL of anhydrous hexane.

  • Add immobilized lipase (e.g., 10 wt% of the total substrate weight) and activated molecular sieves (to absorb the water produced).

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 50 °C) and agitation (e.g., 200 rpm).

  • Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them by GC.

  • Once the reaction has reached equilibrium or the desired conversion, remove the lipase and molecular sieves by filtration.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-heptyl pentanoate.

  • If necessary, further purify the product by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_fischer Fischer Esterification cluster_lipase Lipase-Catalyzed Esterification f_reactants Mix 2-Heptanol, Pentanoic Acid, & Acid Catalyst f_reflux Reflux with Dean-Stark Trap f_reactants->f_reflux f_workup Aqueous Workup (NaHCO3, Brine) f_reflux->f_workup f_dry Dry with Anhydrous Salt f_workup->f_dry f_purify Vacuum Distillation f_dry->f_purify f_product Pure 2-Heptyl Pentanoate f_purify->f_product l_reactants Mix 2-Heptanol, Pentanoic Acid, Lipase, & Solvent l_incubate Incubate with Shaking l_reactants->l_incubate l_filter Filter to Remove Lipase l_incubate->l_filter l_evaporate Solvent Evaporation l_filter->l_evaporate l_purify Optional Vacuum Distillation l_evaporate->l_purify l_product Pure 2-Heptyl Pentanoate l_purify->l_product

Caption: Experimental workflows for Fischer and lipase-catalyzed synthesis.

troubleshooting_yield start Low Yield of 2-Heptyl Pentanoate check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst Yes solution_water Use Dean-Stark or molecular sieves. check_equilibrium->solution_water No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading or use fresh catalyst. check_catalyst->solution_catalyst No check_reactants Are the reactants pure? check_temp->check_reactants Yes solution_temp Adjust heating to ensure proper reflux. check_temp->solution_temp No check_workup Is product being lost during workup? check_reactants->check_workup Yes solution_reactants Purify reactants before use. check_reactants->solution_reactants No solution_workup Perform careful extractions and transfers. check_workup->solution_workup Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Heptan-2-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of heptan-2-yl pentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected after the synthesis of heptan-2-yl pentanoate via Fischer esterification?

A1: The primary impurities in the crude product mixture after Fischer esterification are typically unreacted starting materials: heptan-2-ol and pentanoic acid. Residual strong acid catalyst, such as sulfuric acid, will also be present.[1]

Q2: Why is it necessary to neutralize the reaction mixture before purification?

A2: Neutralizing the reaction mixture, usually with a weak base like sodium bicarbonate or sodium carbonate solution, is crucial to remove the acidic catalyst (e.g., sulfuric acid) and any unreacted pentanoic acid.[1] This step prevents the acid-catalyzed hydrolysis of the ester back to the starting materials during subsequent purification steps, such as distillation.

Q3: What is the recommended first step in the purification process after synthesis?

A3: The recommended initial purification step is a liquid-liquid extraction, often referred to as a "work-up." This involves washing the crude ester with an aqueous solution of a weak base to remove acidic impurities, followed by washing with water or brine to remove any remaining water-soluble impurities.

Q4: Which purification technique is most effective for obtaining high-purity heptan-2-yl pentanoate?

A4: Fractional distillation under reduced pressure is a highly effective method for purifying heptan-2-yl pentanoate. This technique separates the ester from less volatile impurities based on differences in their boiling points.[2] For medium-chain fatty acid esters, short-path distillation is also an excellent alternative for achieving high purity.[3][4][5]

Q5: How can I assess the purity of my final heptan-2-yl pentanoate product?

A5: The purity of the final product can be reliably assessed using gas chromatography with a flame ionization detector (GC-FID).[6][7][8] This technique separates the components of the sample, and the area of the peak corresponding to heptan-2-yl pentanoate relative to the total peak area provides a quantitative measure of its purity.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the Fischer esterification reaction has reached equilibrium. Consider using a Dean-Stark apparatus to remove water and drive the reaction forward.
Loss During Extraction Minimize the number of extraction and washing steps. Ensure complete phase separation to avoid discarding the organic layer containing the product.
Decomposition During Distillation If the ester is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure to lower the required temperature.
Product Hydrolysis Ensure all acidic catalyst and unreacted carboxylic acid are completely removed by thorough washing with a basic solution before distillation.
Product Contamination
Contaminant Identification Method Troubleshooting Step
Unreacted Heptan-2-ol GC-FID analysis will show a peak corresponding to the alcohol.Improve the efficiency of the fractional distillation. Ensure the column has sufficient theoretical plates to separate the alcohol from the ester.
Unreacted Pentanoic Acid The product may have an acidic odor. GC-FID analysis will show a peak for the acid.Repeat the washing step with a sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic before proceeding.
Water The product may appear cloudy.Dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation.

Experimental Protocols

Protocol 1: Work-up and Liquid-Liquid Extraction of Crude Heptan-2-yl Pentanoate
  • Cool the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Transfer to Separatory Funnel: Carefully transfer the cooled mixture to a separatory funnel.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release the pressure from the carbon dioxide gas that evolves. Continue shaking until no more gas is produced.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains the crude ester, while the lower aqueous layer contains the neutralized acid and other water-soluble impurities.

  • Remove Aqueous Layer: Drain the lower aqueous layer and discard it.

  • Water Wash: Add deionized water to the separatory funnel, shake, and allow the layers to separate. Drain and discard the aqueous layer. Repeat this washing step one more time.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any remaining water.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the dried organic layer to remove the drying agent. The resulting solution is the crude, dried heptan-2-yl pentanoate, ready for final purification by distillation.

Protocol 2: Fractional Distillation of Heptan-2-yl Pentanoate
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Charge the Flask: Add the crude, dried heptan-2-yl pentanoate and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum (if necessary): For high-boiling esters like heptan-2-yl pentanoate, distillation under reduced pressure is recommended to prevent thermal decomposition. Connect a vacuum pump and a manometer to the distillation setup.

  • Heating: Begin heating the distillation flask gently.

  • Collect Fractions: Collect the distillate in fractions. The first fraction will likely contain any remaining volatile impurities. The main fraction should be collected at a stable temperature close to the boiling point of heptan-2-yl pentanoate.

  • Monitor Temperature: A stable boiling point during the collection of the main fraction is an indicator of a pure compound.

  • Stop Distillation: Stop the distillation when the temperature begins to rise or fall significantly after the main fraction has been collected, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)
  • Sample Preparation: Prepare a dilute solution of the purified heptan-2-yl pentanoate in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for fatty acid ester analysis (e.g., a column with a polyethylene glycol stationary phase).

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Detector (FID) Temperature: Set to a high temperature to ensure all eluted compounds are detected (e.g., 280 °C).

    • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature that allows for the separation of all components. A typical program might be:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 240 °C.

      • Final hold: 5 minutes at 240 °C.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the heptan-2-yl pentanoate is calculated as the percentage of the area of the product peak relative to the total area of all peaks.

Quantitative Data Summary

The following tables provide an overview of the expected purity and yield at different stages of the purification process for a typical synthesis of heptan-2-yl pentanoate.

Table 1: Purity of Heptan-2-yl Pentanoate at Various Purification Stages

Purification StageExpected Purity (wt%)
Crude Product (Post-synthesis)60-75%
After Liquid-Liquid Extraction80-90%
After Fractional Distillation>95%
After Short-Path Distillation>94%[3][4][5]

Table 2: Estimated Yield of Heptan-2-yl Pentanoate

StageEstimated Yield
Overall Yield after Distillation50-70%

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Synthesis Fischer Esterification (Heptan-2-ol + Pentanoic Acid) Extraction Liquid-Liquid Extraction (NaHCO3 & H2O Washes) Synthesis->Extraction Crude Product Drying Drying (Anhydrous MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Dried Crude Ester Analysis Purity Analysis (GC-FID) Distillation->Analysis Purified Product

Caption: Experimental workflow for the synthesis and purification of heptan-2-yl pentanoate.

Troubleshooting_Logic Start Low Purity or Yield Issue CheckCrude Analyze Crude Product by GC-FID Start->CheckCrude LowConversion Low Conversion in Reaction CheckCrude->LowConversion High starting material peaks WorkupLoss Significant Loss During Work-up CheckCrude->WorkupLoss Low product peak in crude DistillationProblem Inefficient Distillation CheckCrude->DistillationProblem Good crude purity, low final purity OptimizeReaction Optimize Reaction Conditions (e.g., use Dean-Stark) LowConversion->OptimizeReaction ImproveExtraction Improve Extraction Technique (e.g., minimize transfers) WorkupLoss->ImproveExtraction ImproveDistillation Improve Distillation (e.g., use vacuum, better column) DistillationProblem->ImproveDistillation

Caption: Troubleshooting logic for low purity or yield in heptan-2-yl pentanoate purification.

References

troubleshooting peak tailing in GC analysis of 2-Heptanol, pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of 2-Heptanol and pentanoate esters. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems like peak tailing, ensuring accurate and reproducible results.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving peak tailing in your GC analysis.

Initial Assessment: Is it a Chemical or Physical Problem?

The first step in troubleshooting is to determine the nature of the peak tailing. Observe your chromatogram closely.

  • If all peaks, including the solvent peak, are tailing: The issue is likely physical or related to the overall system setup.[1][2] This could be due to issues like a poor column cut, improper column installation, or dead volume in the system.[1][2][3]

  • If only some peaks, particularly the polar analytes like 2-Heptanol, are tailing: The problem is more likely chemical in nature.[1][4][5] This points towards interactions between your analytes and active sites within the GC system.[1][4][6]

dot digraph "troubleshooting_workflow" { rankdir="LR"; node [shape="rectangle", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; all_peaks_tail [label="Do all peaks tail?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; physical_issue [label="Physical Issue Likely", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chemical_issue [label="Chemical Issue Likely", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Physical Issue Branch check_column_install [label="Check Column Installation\n(Cut, Depth, Ferrules)", shape=box]; check_dead_volume [label="Inspect for Dead Volume\n(Connections, Liner)", shape=box];

// Chemical Issue Branch check_liner [label="Inspect/Replace Inlet Liner", shape=box]; trim_column [label="Trim Front of Column\n(10-20 cm)", shape=box]; check_column_type [label="Verify Column Polarity\n(Use appropriate phase)", shape=box]; optimize_method [label="Optimize Method Parameters\n(Temp, Flow Rate)", shape=box];

start -> all_peaks_tail; all_peaks_tail -> physical_issue [label="Yes"]; all_peaks_tail -> chemical_issue [label="No"];

physical_issue -> check_column_install; check_column_install -> check_dead_volume;

chemical_issue -> check_liner; check_liner -> trim_column; trim_column -> check_column_type; check_column_type -> optimize_method; }

Figure 1: A troubleshooting workflow for diagnosing the cause of peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Heptanol peak tailing, but my pentanoate peak looks fine?

A1: This is a classic sign of a chemical interaction problem. 2-Heptanol is a polar compound due to its hydroxyl (-OH) group, which can interact with active sites in your GC system. These active sites are often exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself.[6][7] Pentanoate esters are generally less polar and therefore less susceptible to these interactions.

To resolve this, consider the following:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.[1][8] Over time, even deactivated liners can become active; regular replacement is recommended.

  • Trim the Column: The front section of the GC column is most susceptible to contamination and degradation, which can expose active sites. Trimming 10-20 cm from the inlet end of the column can often resolve the issue.[1][7][9]

  • Choose the Right Column: For polar analytes like alcohols, a column with a more polar stationary phase (e.g., a WAX or polyethylene glycol phase) is often recommended to improve peak shape.[10]

Q2: All of my peaks, including the solvent, are tailing. What should I check first?

A2: When all peaks exhibit tailing, the problem is typically mechanical or related to the physical setup of the GC system.[1][2] Here’s a checklist of things to investigate:

  • Column Installation:

    • Improper Cut: A poor column cut is a very common cause of peak tailing for all compounds.[1][2][7] Ensure the column is cut with a ceramic wafer or diamond scribe to create a clean, 90-degree cut.[3] A jagged or angled cut can create turbulence and dead volume.[2]

    • Incorrect Installation Depth: The column must be installed at the correct depth in both the inlet and the detector.[1][8][11] Consult your instrument manual for the correct specifications. If the column is too high or too low, it can create unswept volumes, leading to tailing.[2]

  • Dead Volume: Check all connections for potential dead volume. This can occur from using the wrong ferrules or not having the column properly seated in the fitting.[3][11]

  • Leaks: A leak in the system, particularly at the inlet, can also cause peak distortion. Check for leaks using an electronic leak detector.

Q3: Can my injection parameters cause peak tailing for 2-Heptanol?

A3: Yes, injection parameters can significantly impact peak shape, especially for active compounds.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing.[12][13] Conversely, a temperature that is too high can cause degradation of thermally sensitive compounds. A good starting point for the inlet temperature is 250 °C, but this may need to be optimized for your specific application.[12]

  • Injection Volume: Overloading the column can cause peak fronting, but in some cases of severe overload, it can manifest as tailing.[3][6] If you suspect overloading, try injecting a smaller volume or diluting your sample.

  • Split Ratio: For split injections, a split ratio that is too low may not allow for a rapid transfer of the sample onto the column, which can contribute to peak tailing.[3][14]

Q4: How does the GC oven temperature program affect peak tailing?

A4: The temperature program is crucial for obtaining sharp, symmetrical peaks, especially for compounds with a wide range of boiling points.[15][16]

  • Initial Oven Temperature: A common issue, particularly in splitless injections, is setting the initial oven temperature too high.[1][17] For optimal peak focusing, the initial oven temperature should be set at least 20°C below the boiling point of the solvent.[18] This allows the solvent to condense at the head of the column, creating a narrow band of analytes.

  • Ramp Rate: A slow temperature ramp can sometimes lead to broader peaks. Conversely, a very fast ramp might not provide adequate separation. Optimizing the ramp rate can improve peak shape and resolution.[15]

Experimental Protocols

Here is a sample experimental protocol for the GC analysis of 2-Heptanol and a pentanoate ester. This should be used as a starting point and may require optimization for your specific instrument and application.

Table 1: Example GC Method Parameters

ParameterRecommended SettingRationale
Column Mid-polarity to polar (e.g., DB-624, WAX)To minimize interactions with the polar 2-Heptanol.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Carrier Gas Helium or Hydrogen---
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Provides good efficiency. Constant flow maintains resolution during temperature programming.[7]
Inlet Split/Splitless---
Inlet Temp 250 °CEnsures complete vaporization of analytes.[12]
Injection Vol. 1 µLTo avoid column overload.
Split Ratio 50:1 (for split injection)Ensures a sharp injection band.
Oven Program 50 °C (hold 2 min)To focus analytes at the head of the column.
Ramp to 180 °C at 10 °C/minTo elute analytes of interest.
Hold for 5 minTo ensure all components have eluted.
Detector Flame Ionization Detector (FID)---
Detector Temp 280 °CTo prevent condensation of analytes in the detector.

Protocol for Preparing a Standard Solution:

  • Prepare a stock solution of 1000 µg/mL of 2-Heptanol and the desired pentanoate ester in a suitable solvent (e.g., methanol or ethyl acetate).

  • Perform serial dilutions to create a working standard at the desired concentration (e.g., 10 µg/mL).

  • Transfer the working standard to a 2 mL autosampler vial for injection.

Data Presentation

When troubleshooting, it is helpful to systematically change one parameter at a time and observe the effect on the peak shape. The tailing factor (Tf) or asymmetry factor (As) can be used to quantify peak tailing. A value greater than 1.5 typically indicates a significant tailing issue that needs to be addressed.[1]

Table 2: Example Data for Troubleshooting Inlet Temperature

Inlet Temperature (°C)2-Heptanol Tailing FactorPentanoate Tailing FactorObservations
2002.11.2Significant tailing for 2-Heptanol.
2251.61.1Improved peak shape for 2-Heptanol.
2501.11.0Symmetrical peaks for both analytes.
2751.11.0No significant improvement over 250 °C.

References

Technical Support Center: Chromatographic Resolution of Alcohol and Ester Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chromatographic separation of 2-Heptanol and pentanoate isomers. The content is tailored for researchers, scientists, and professionals in drug development who encounter challenges with isomer resolution in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2-Heptanol isomers?

A1: 2-Heptanol contains a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers ((R)-2-Heptanol and (S)-2-Heptanol). These enantiomers have identical physical properties such as boiling point and polarity, making their separation impossible on standard, achiral chromatography columns.[1] The primary challenge is achieving "chiral recognition," where the chromatographic system can differentiate between the two three-dimensional structures.

Q2: What is the most effective technique for resolving enantiomers like 2-Heptanol?

A2: The most effective and widely used technique is direct separation using gas chromatography (GC) with a Chiral Stationary Phase (CSP).[2][3] These stationary phases are themselves chiral and interact differently with each enantiomer, forming transient diastereomeric complexes with slightly different energies.[4] This difference in interaction strength leads to different retention times, allowing for their separation. Modified cyclodextrins are a common type of CSP used for this purpose.[3][5]

Q3: How do I select the appropriate chiral stationary phase for alcohol enantiomers?

A3: Selecting the right CSP is the most critical step.[6] For chiral alcohols like 2-Heptanol, cyclodextrin-based CSPs are highly effective. The selection often depends on the specific derivatives of the cyclodextrin. For instance, a study on the similar compound 2-pentanol found that a hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase provided the best resolution among several tested columns.[5] It is often necessary to screen a few different CSPs to find the optimal one for a specific pair of enantiomers.

Q4: What makes the separation of pentanoate isomers difficult?

A4: Pentanoate isomers can be challenging to separate due to their similar physicochemical properties. These can be structural isomers (e.g., methyl pentanoate, ethyl butanoate, propyl propanoate) which may have very close boiling points and polarities. This similarity results in weak selectivity (low alpha values) on many standard GC phases, leading to co-elution or poor resolution.

Q5: What is chromatographic resolution, and how can I influence it?

A5: Chromatographic resolution (Rs) is a measure of the degree of separation between two adjacent peaks. It is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k).

  • Efficiency (N) : Relates to the narrowness of the peaks. It can be improved by using longer or narrower-ID columns.[7]

  • Selectivity (α) : The difference in retention between two peaks, influenced by the chemical interactions between the analytes and the stationary phase. Changing the stationary phase or the column temperature is the most powerful way to alter selectivity.[6][8]

  • Retention Factor (k) : How long an analyte is retained on the column. It can be optimized by adjusting the temperature or, in HPLC, the mobile phase strength.[8]

Improving any of these factors can lead to better resolution.

Troubleshooting Guides

Problem 1: Poor or No Resolution of 2-Heptanol Enantiomers

If you are observing a single peak or two poorly resolved peaks for 2-Heptanol, it indicates a failure in chiral recognition or suboptimal separation conditions.

Start Poor Resolution of 2-Heptanol Enantiomers Check_Column Is a Chiral Stationary Phase (CSP) being used? Start->Check_Column Use_CSP Action: Switch to a suitable chiral column (e.g., cyclodextrin-based). Check_Column->Use_CSP No Optimize_Temp Troubleshoot: Optimize Temperature Program Check_Column->Optimize_Temp Yes Use_CSP->Optimize_Temp Check_Flow Troubleshoot: Verify Carrier Gas & Flow Rate Optimize_Temp->Check_Flow End Resolution Achieved Optimize_Temp->End If successful Change_CSP Troubleshoot: Select a Different CSP Chemistry Check_Flow->Change_CSP Check_Flow->End If successful Change_CSP->End

Caption: Troubleshooting workflow for chiral separation of 2-Heptanol.

For chiral separations, temperature is a critical parameter. Lowering the column temperature often increases the stability of the transient diastereomeric complexes, enhancing chiral recognition and improving resolution, albeit at the cost of longer run times and broader peaks.[9]

Experimental Protocol: Baseline Method for 2-Heptanol Separation

  • Column: CYCLOSIL-B or similar β-cyclodextrin based chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector: 250°C, Split ratio 20:1.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 2°C/min to 150°C.

  • Detector (FID): 250°C.

Data Table: Effect of Temperature Ramp Rate on Resolution (Rs)

Ramp Rate (°C/min)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)
1010.210.41.10
515.515.91.65
2 24.1 24.8 1.95
138.639.82.10

Note: Data is illustrative. Slower ramp rates generally yield better resolution for closely eluting peaks.

If optimizing the method fails, the chosen stationary phase may not be suitable for this specific separation. The interactions required for chiral recognition are highly specific.[6]

Data Table: Comparison of Chiral Stationary Phases for Alcohol Separation

Stationary Phase TypeCommon SelectorSelectivity MechanismBest For
Cyclodextrin-based Derivatized β- or γ-cyclodextrinInclusion ComplexationAlcohols, Esters, Ketones
Chirasil-type Amino acid derivativesHydrogen Bonding, Dipole-DipoleAmines, Carboxylic Acids
Metal Complex Metal (e.g., Ni, Mn) chelateCoordinationOlefins, Carbonyls

For 2-Heptanol, cyclodextrin-based phases are the primary choice. Trying a different cyclodextrin derivative (e.g., changing the functional groups on the cyclodextrin) can provide the necessary change in selectivity.

Problem 2: Co-elution of Pentanoate Structural Isomers

Co-elution of structural isomers occurs when they have very similar retention times on a given stationary phase. The key is to alter the selectivity (α) of the system.

Start Co-elution of Pentanoate Isomers Check_Temp Step 1: Optimize Oven Temperature Program Start->Check_Temp Result1 Resolution Improved? Check_Temp->Result1 Change_Phase Step 2: Change Stationary Phase Polarity Result1->Change_Phase No End Separation Optimized Result1->End Yes Result2 Resolution Improved? Change_Phase->Result2 Consider_Dimensions Step 3: Modify Column Dimensions (Length, ID) Result2->Consider_Dimensions No Result2->End Yes Consider_Dimensions->End

Caption: General workflow for improving the resolution of structural isomers.

For isomers with different boiling points, adjusting the temperature program can be effective.

  • Lower the Initial Temperature: This increases retention and can improve the separation of early eluting, volatile isomers.[9]

  • Reduce the Ramp Rate: A slower temperature ramp gives the column more time to perform the separation, effectively increasing the number of theoretical plates for that section of the chromatogram.

The most powerful way to change selectivity for structural isomers is to change the stationary phase.[6][8] The principle of "like dissolves like" applies; polar compounds are retained more strongly on polar stationary phases.[10] Esters have moderate polarity.

  • Non-polar phases (e.g., DB-1, HP-5ms): Separation is primarily based on boiling point differences.

  • Intermediate-polar phases (e.g., DB-1701): Offer a different selectivity based on dipole-dipole interactions.

  • Polar phases (e.g., WAX columns): These polyethylene glycol (PEG) phases provide strong retention for polar compounds like alcohols and esters and can resolve isomers that co-elute on non-polar phases.

Data Table: Common GC Stationary Phases for Ester Isomer Analysis

Stationary PhasePolarityPrimary InteractionTypical Application
100% DimethylpolysiloxaneNon-polarDispersion forcesGeneral purpose, boiling point separation
5% Phenyl / 95% DimethylpolysiloxaneNon-polarDispersion, π-πAromatic compounds, general screening
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneIntermediateDipole, π-πGood for separating compounds of mixed polarity
Polyethylene Glycol (WAX) Polar Hydrogen bonding Alcohols, Esters, Aldehydes, Ketones

If a single column cannot resolve all isomers, connecting two columns of different polarities in series (e.g., a non-polar column followed by a polar one) can sometimes achieve the desired separation.

References

minimizing racemization during the synthesis of chiral heptan-2-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of chiral heptan-2-yl pentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral esters like heptan-2-yl pentanoate while minimizing racemization?

A1: The three primary methods recommended for minimizing racemization during the synthesis of chiral esters from chiral secondary alcohols are Enzymatic Synthesis, Steglich Esterification, and the Mitsunobu Reaction. Each method has its own advantages and potential pitfalls regarding the preservation of stereochemical integrity.

Q2: How does enzymatic synthesis prevent racemization?

A2: Enzymatic synthesis, typically employing lipases, is highly effective at preventing racemization due to the high stereoselectivity of the enzyme. The enzyme's active site preferentially binds to one enantiomer of the chiral alcohol, leading to a highly enantiomerically pure product. The reaction conditions are also very mild (ambient temperature and neutral pH), which further reduces the risk of racemization.

Q3: What is the key advantage of the Mitsunobu reaction for synthesizing chiral esters?

A3: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the chiral center of the alcohol. This SN2 reaction is highly stereospecific, making it a powerful tool for obtaining the desired enantiomer of the ester, provided the starting alcohol has the opposite configuration.

Q4: Can racemization occur during a Steglich esterification?

A4: While the Steglich esterification is a mild method, racemization can occur, particularly if the reaction is slow or if side reactions take place. A common side reaction is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which can be suppressed by the addition of 4-dimethylaminopyridine (DMAP).

Troubleshooting Guides

Enzymatic Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) - Incorrect enzyme selection.- Non-optimal solvent.- Water content affecting enzyme activity and selectivity.- Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).- Use a non-polar organic solvent like hexane or toluene.- Control the water activity in the reaction medium; sometimes a minimal amount of water is necessary for enzyme activity.
Slow Reaction Rate - Low enzyme activity.- Poor substrate solubility.- Inappropriate acyl donor.- Increase the amount of enzyme.- Choose a solvent that better solubilizes both the alcohol and the fatty acid.- Use an activated acyl donor like an enol ester (e.g., isopropenyl pentanoate) to make the reaction irreversible.
Steglich Esterification
Problem Possible Cause(s) Troubleshooting Steps
Significant Racemization - Slow reaction allowing for side reactions.- Insufficient DMAP catalysis.- Ensure an adequate catalytic amount of DMAP is used (typically 5-10 mol%).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Formation of N-acylurea byproduct - 1,3-rearrangement of the O-acylisourea intermediate.- Add DMAP, which acts as an acyl transfer agent to form a more reactive intermediate that is less prone to rearrangement.- Ensure dropwise addition of DCC at a low temperature.
Difficulty removing dicyclohexylurea (DCU) byproduct - DCU is a solid byproduct of the reaction.- Filter the reaction mixture to remove the precipitated DCU.- If some DCU remains in solution, it can often be removed by recrystallization of the desired ester.
Mitsunobu Reaction
Problem Possible Cause(s) Troubleshooting Steps
Low Yield or Incomplete Reaction - Steric hindrance around the secondary alcohol.- Low acidity of the carboxylic acid (pKa > 13).- Incorrect order of reagent addition.- For sterically hindered alcohols, the reaction may require longer reaction times or slightly elevated temperatures.- Ensure the pKa of pentanoic acid is suitable for the reaction.- The standard protocol involves adding the DEAD

addressing matrix effects in the analysis of 2-Heptanol, pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Heptanol and pentanoate.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of 2-Heptanol and pentanoate, focusing on issues arising from matrix effects.

Issue 1: Poor reproducibility and inaccurate quantification of 2-Heptanol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Question: My quantitative results for 2-Heptanol show high variability between sample injections. What could be the cause and how can I fix it?

  • Answer: High variability in GC-MS analysis of volatile compounds like 2-Heptanol is often due to matrix-induced signal enhancement.[1][2] This occurs when non-volatile matrix components coat the GC inlet and column, preventing the analyte from adsorbing to active sites and leading to better transfer and an artificially enhanced signal.[2] The composition and concentration of these matrix components can vary between samples, causing inconsistent results.

    Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as 2-Heptanol-d15. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[3][4]

    • Optimize Sample Preparation: Implement a rigorous sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) can effectively isolate 2-Heptanol from the matrix.[5]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.[5][6][7] However, ensure that the diluted concentration of 2-Heptanol remains above the limit of quantification (LOQ).

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples. This helps to mimic the matrix effects observed in the unknown samples, leading to more accurate quantification.

Issue 2: Low sensitivity and signal suppression for pentanoate analysis in biological fluids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Question: I am observing a significant drop in signal intensity for pentanoate when analyzing plasma samples compared to standards in a clean solvent. What is causing this and how can I improve my signal?

  • Answer: The observed signal drop is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[1][8] Co-eluting matrix components, such as phospholipids and salts, can interfere with the ionization of pentanoate in the mass spectrometer's source, leading to a reduced signal.[9]

    Troubleshooting Steps:

    • Implement Derivatization: Pentanoate, as a short-chain fatty acid, can exhibit poor retention on reversed-phase columns and ionize inefficiently. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or 2-picolylamine can improve its chromatographic behavior and ionization efficiency, moving it away from the highly suppressing early-eluting matrix components.[10][11]

    • Enhance Sample Cleanup: Employ effective sample preparation techniques to remove interfering substances.

      • Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids. Using acetonitrile for precipitation is generally more effective at removing phospholipids than methanol.[9]

      • Liquid-Liquid Extraction (LLE): Offers a better cleanup than PPT by extracting pentanoate into an immiscible organic solvent, leaving many matrix components behind.[9]

      • Solid-Phase Extraction (SPE): Provides a more selective cleanup by using a sorbent that retains the analyte while matrix components are washed away.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for pentanoate (e.g., pentanoic acid-d9) is crucial for accurate quantification as it co-elutes and experiences the same degree of ion suppression.[3][4][12]

    • Chromatographic Optimization: Modify your LC method to improve the separation of pentanoate from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.

Frequently Asked Questions (FAQs)

2-Heptanol Analysis (GC-MS)

  • Q1: What is the primary cause of matrix effects in the GC-MS analysis of volatile compounds like 2-Heptanol?

    • A1: The primary cause is often matrix-induced signal enhancement.[1][2] Non-volatile components in the sample matrix can coat the GC inlet liner and the head of the analytical column.[2] This coating masks active sites that would otherwise adsorb the analyte, leading to a more efficient transfer of the analyte to the column and a higher, often variable, signal.[2]

  • Q2: How can I quantitatively assess the matrix effect for my 2-Heptanol assay?

    • A2: You can quantify the matrix effect by comparing the peak area of a standard in a clean solvent to the peak area of the same standard spiked into a blank sample extract (a sample that does not contain the analyte). The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100. A positive value indicates signal enhancement, while a negative value indicates suppression.

  • Q3: Besides a SIL-IS, what other type of internal standard can I use for 2-Heptanol analysis?

    • A3: If a SIL-IS is unavailable, you can use a structural analog (e.g., another secondary alcohol with a similar structure and volatility, like 2-octanol) as an internal standard. However, be aware that a structural analog may not perfectly mimic the behavior of 2-Heptanol in the presence of matrix effects.

Pentanoate Analysis (LC-MS/MS)

  • Q4: Why is derivatization recommended for the analysis of pentanoate by LC-MS/MS?

    • A4: Derivatization serves multiple purposes for short-chain fatty acids like pentanoate. It improves their retention on reversed-phase columns, moving them away from the void volume where many matrix interferences elute.[10] It also enhances their ionization efficiency in the mass spectrometer, leading to a stronger signal and better sensitivity.[10][13]

  • Q5: What are the most common interferences in biological samples for pentanoate analysis?

    • A5: Phospholipids are a major source of ion suppression in the LC-MS/MS analysis of biological fluids like plasma and serum.[9] Salts and other endogenous small molecules can also contribute to matrix effects.

  • Q6: Can I use a standard addition method to overcome matrix effects for pentanoate?

    • A6: Yes, the method of standard additions is a valid approach to correct for matrix effects, especially when a blank matrix is not available.[14][15] It involves adding known amounts of the analyte to the sample and extrapolating to find the original concentration. However, this method is more time-consuming as it requires multiple analyses for each sample.

Quantitative Data Summary

The following tables summarize the impact of different strategies on the analysis of alcohols and short-chain fatty acids, illustrating the potential improvements in mitigating matrix effects.

Table 1: Effect of Sample Dilution on Matrix Effects in Urinary Alcohol Biomarker Analysis

Sample Preparation Scheme (Urine: 0.1% Formic Acid)Resulting Matrix EffectReference
50 µL : 500 µLMinimized[6]
150 µL : 400 µLOptimal[6]
300 µL : 250 µLOptimal[6]
550 µL : 0 µLSignificant[6]

Table 2: Comparison of Sample Preparation Techniques for Reducing Phospholipid-Based Matrix Effects

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryReference
Protein Precipitation (Methanol)Moderate (~50% less than Acetonitrile)High[9]
Protein Precipitation (Acetonitrile)GoodHigh[9]
Liquid-Liquid Extraction (LLE)HighMethod Dependent[9]
Solid-Phase Extraction (SPE)Very HighMethod Dependent[9]

Experimental Protocols

Protocol 1: Stable Isotope Dilution Analysis of 2-Heptanol in a Complex Matrix by GC-MS

  • Sample Preparation:

    • To 1 mL of the sample, add a known amount of 2-Heptanol-d15 internal standard solution.

    • Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to achieve separation of 2-Heptanol from other volatile components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both 2-Heptanol and its deuterated internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of 2-Heptanol to the peak area of 2-Heptanol-d15.

    • Determine the concentration of 2-Heptanol in the sample using a calibration curve constructed with the same peak area ratios of standards.

Protocol 2: Derivatization and LC-MS/MS Analysis of Pentanoate in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known amount of pentanoic acid-d9 internal standard.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing the derivatization reagent (e.g., 3-nitrophenylhydrazine in a suitable solvent with a catalyst).

    • Incubate the mixture at a specified temperature and time to ensure complete derivatization.

    • Quench the reaction and dilute the sample with the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both derivatized pentanoate and its internal standard.[10]

  • Quantification:

    • Calculate the peak area ratio of derivatized pentanoate to its derivatized internal standard.

    • Quantify the concentration using a calibration curve prepared with the same derivatization procedure.

Visualizations

Troubleshooting_Workflow_for_Matrix_Effects start Analytical Issue Encountered (Poor Reproducibility / Signal Suppression) check_analyte Identify Analyte Properties (e.g., Volatility, Polarity) start->check_analyte gc_path Volatile / Non-polar (e.g., 2-Heptanol) check_analyte->gc_path GC-MS lc_path Non-volatile / Polar (e.g., Pentanoate) check_analyte->lc_path LC-MS/MS gc_issue Suspect Signal Enhancement gc_path->gc_issue lc_issue Suspect Ion Suppression lc_path->lc_issue gc_solution1 Implement SIL-IS gc_issue->gc_solution1 gc_solution2 Improve Sample Cleanup (SPME, LLE) gc_issue->gc_solution2 gc_solution3 Sample Dilution gc_issue->gc_solution3 gc_solution4 Use Matrix-Matched Calibrants gc_issue->gc_solution4 end_node Issue Resolved gc_solution1->end_node gc_solution2->end_node gc_solution3->end_node gc_solution4->end_node lc_solution1 Implement Derivatization lc_issue->lc_solution1 lc_solution2 Enhance Sample Cleanup (PPT, LLE, SPE) lc_issue->lc_solution2 lc_solution3 Implement SIL-IS lc_issue->lc_solution3 lc_solution4 Optimize Chromatography lc_issue->lc_solution4 lc_solution1->end_node lc_solution2->end_node lc_solution3->end_node lc_solution4->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental_Workflow_Pentanoate sample Plasma Sample add_is Add SIL-IS (Pentanoate-d9) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt evap Evaporate Supernatant ppt->evap deriv Derivatization evap->deriv lcms LC-MS/MS Analysis deriv->lcms data Data Analysis lcms->data

Caption: Experimental workflow for pentanoate analysis.

References

stability of 2-Heptanol, pentanoate under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Heptanol, pentanoate under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as heptyl pentanoate, is an ester with the chemical formula C12H24O2. It is characterized by a fruity aroma and is commonly used as a fragrance and flavoring agent in the food, cosmetic, and pharmaceutical industries.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several environmental factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The compound is susceptible to hydrolysis, which is catalyzed by both acidic and alkaline conditions.

  • Light: Exposure to ultraviolet (UV) light can induce photolytic degradation.

  • Humidity: The presence of moisture can facilitate hydrolysis.

  • Oxidizing Agents: Contact with oxidizing agents can lead to chemical degradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which results in the cleavage of the ester bond to form 2-heptanol and pentanoic acid. Under oxidative stress, other degradation products could potentially be formed.

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my formulation over time, even when stored at room temperature.

  • Question: What could be causing the degradation of my compound at room temperature?

  • Answer: Several factors could be contributing to this issue:

    • Hydrolysis: Check the pH of your formulation. Esters are susceptible to hydrolysis, and even a slightly acidic or basic pH can catalyze this reaction over time. The presence of water in the formulation will also contribute to hydrolysis.

    • Light Exposure: Is your container transparent? Exposure to ambient light, especially sunlight, can cause photodegradation.

    • Air Exposure: The presence of oxygen can lead to oxidative degradation, especially if the formulation contains any pro-oxidant species.

Issue 2: My product has developed an off-odor, described as rancid or sour.

  • Question: What is the likely cause of the change in odor?

  • Answer: The development of a sour or rancid odor is likely due to the formation of pentanoic acid, one of the primary hydrolysis products of this compound. Pentanoic acid is known for its unpleasant odor. This indicates that hydrolysis is occurring in your product.

Issue 3: I have performed an accelerated stability study at 40°C and observed significant degradation. What does this imply for the shelf-life at room temperature?

  • Question: How do I interpret the results from an accelerated stability study?

  • Answer: Accelerated stability studies are designed to predict the long-term stability of a product in a shorter amount of time. Significant degradation at elevated temperatures suggests that the product will also degrade at room temperature, albeit at a slower rate. These results are a strong indicator that the formulation or packaging needs to be optimized to improve stability.

Data on Stability of this compound

The following tables summarize illustrative quantitative data on the stability of this compound under different storage conditions. This data is based on typical ester stability profiles and should be used for guidance. Actual stability will depend on the specific formulation and packaging.

Table 1: Effect of Temperature on the Stability of this compound (6 months)

Storage Temperature (°C)Remaining this compound (%)Appearance
5 ± 399.5Clear, colorless liquid
25 ± 295.2Clear, colorless liquid
40 ± 285.1Clear, colorless liquid

Table 2: Effect of pH on the Stability of this compound in an Aqueous Solution at 25°C (3 months)

pHRemaining this compound (%)
3.090.3
5.096.8
7.098.5
9.091.5

Table 3: Effect of Light Exposure on the Stability of this compound at 25°C (3 months)

Storage ConditionRemaining this compound (%)
Protected from Light98.2
Exposed to Ambient Light96.5
Exposed to UV Light (ICH Q1B)92.1

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for the Assay of this compound and its Degradation Products

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method suitable for separating and quantifying this compound from its primary degradation products, 2-heptanol and pentanoic acid.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24 hours. Neutralize a portion of the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at room temperature for 4 hours. Neutralize a portion of the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable solvent. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the pure compound in a solid state at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples using the validated stability-indicating GC-MS method (Protocol 1).

Visualizations

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Protocol_Development Develop Stability Protocol Method_Validation Validate Stability-Indicating Analytical Method Protocol_Development->Method_Validation Sample_Preparation Prepare Samples in Final Packaging Method_Validation->Sample_Preparation Storage Store Samples under Defined Conditions (Long-term, Accelerated, Intermediate) Sample_Preparation->Storage Sample_Pull Pull Samples at Scheduled Timepoints Storage->Sample_Pull Analysis Analyze Samples using Validated Method Sample_Pull->Analysis Data_Evaluation Evaluate Data for Trends and OOS Results Analysis->Data_Evaluation Report_Generation Generate Stability Report and Determine Shelf-Life Data_Evaluation->Report_Generation

Caption: Workflow for conducting a stability study.

Caption: Hydrolytic degradation of this compound.

Troubleshooting_Flowchart Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed Check_pH Is the formulation pH outside the neutral range (6-8)? Start->Check_pH Check_Light Is the product exposed to light? Check_pH->Check_Light No Action_pH Adjust pH to Neutral Check_pH->Action_pH Yes Check_Packaging Is the packaging permeable to moisture or oxygen? Check_Light->Check_Packaging No Action_Light Use Opaque or UV-protective Packaging Check_Light->Action_Light Yes Check_Excipients Are there any reactive excipients in the formulation? Check_Packaging->Check_Excipients No Action_Packaging Select Impermeable Packaging Check_Packaging->Action_Packaging Yes Action_Excipients Reformulate with Inert Excipients Check_Excipients->Action_Excipients Yes End Stability Improved Check_Excipients->End No Action_pH->End Action_Light->End Action_Packaging->End Action_Excipients->End

Caption: Flowchart for troubleshooting degradation issues.

overcoming low yield in the enzymatic esterification of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic esterification of 2-Heptanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to common issues, detailed guides, and experimental protocols to help you overcome low product yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the enzymatic esterification of 2-Heptanol.

Question 1: My reaction has started, but the conversion rate is very low and plateaus quickly. What could be the issue?

Answer: A low and quickly plateauing conversion rate often points to issues with reaction equilibrium or enzyme inhibition.

Potential Causes and Solutions:

  • Water Accumulation: Esterification produces water as a byproduct.[1][2] As water accumulates, it can shift the reaction equilibrium back towards the starting materials (2-Heptanol and the carboxylic acid), halting the reaction.[1][3] This is a very common cause of low yields in enzymatic esterification.[4]

    • Solution: Control the water activity (aw) in the reaction medium. This can be achieved by adding molecular sieves to the reaction to sequester the water as it is produced.[5] Another approach is to perform the reaction under vacuum to remove water.

  • Substrate Inhibition: High concentrations of either the alcohol (2-Heptanol) or the acyl donor (carboxylic acid) can inhibit the enzyme's activity.[3][6]

    • Solution: Optimize the molar ratio of the substrates. Instead of a 1:1 ratio, try using an excess of one of the substrates, but avoid very high concentrations.[7] A stepwise addition of the inhibitory substrate during the reaction can also maintain a low concentration and prevent inhibition.

  • Product Inhibition: The ester product itself can sometimes inhibit the enzyme, although this is less common.

    • Solution: Consider an in-situ product removal strategy, such as using a biphasic system where the ester is extracted into a separate phase as it is formed.

Question 2: The reaction rate is consistently slow from the beginning. Why is my enzyme not performing efficiently?

Answer: A slow initial reaction rate suggests that the fundamental reaction conditions are not optimal for the enzyme, or that there are inherent limitations related to the substrates.

Potential Causes and Solutions:

  • Sub-optimal Temperature: Enzymes have an optimal temperature range for activity.[8][9] Temperatures that are too low will result in insufficient kinetic energy for the reaction to proceed at a good rate, while temperatures that are too high can cause the enzyme to denature and lose activity.[9][10]

    • Solution: Determine the optimal temperature for your specific lipase. Most lipases used for esterification perform well between 40°C and 60°C.[11] Run small-scale reactions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimum.

  • Sub-optimal pH: The pH of the microenvironment around the enzyme is crucial for its catalytic activity.[10][12]

    • Solution: While bulk pH is less relevant in non-aqueous media, the enzyme preparation itself should be at its optimal pH before being added to the reaction. This can be achieved by preparing the immobilized enzyme using a buffer at its optimal pH and then drying it.

  • Steric Hindrance of 2-Heptanol: 2-Heptanol is a secondary alcohol. Lipases often show lower activity towards secondary alcohols compared to primary alcohols due to greater steric hindrance around the hydroxyl group.[13][14] This can result in a significantly lower reaction rate.[14]

    • Solution: Increase the enzyme loading in the reaction to compensate for the lower specific activity.[15] Also, allow for a longer reaction time compared to reactions with primary alcohols.

  • Insufficient Enzyme Loading: The amount of enzyme used is directly proportional to the reaction rate (up to a certain point).[8]

    • Solution: Increase the concentration of the lipase in the reaction. See the table below for typical ranges.

Question 3: My reaction yield is inconsistent between batches, even with the same protocol. What could be causing this variability?

Answer: Inconsistent yields are often due to subtle, uncontrolled variations in reaction setup, particularly concerning water content and enzyme activity.

Potential Causes and Solutions:

  • Variable Initial Water Content: The activity of lipases in organic solvents is highly dependent on a small, essential amount of water.[16][17] Too little or too much water can drastically reduce activity.[18] The initial water content of your reactants (2-Heptanol, acid) and solvent can vary.

    • Solution: Standardize the water content of your reaction system. Use solvents from a freshly opened bottle or dry them with molecular sieves before use. Control the initial water activity (aw) of your enzyme by pre-equilibrating it in a controlled humidity environment.

  • Enzyme Deactivation During Storage: Improper storage can lead to a gradual loss of enzyme activity.

    • Solution: Store your lipase (especially immobilized preparations) in a cool, dry place as recommended by the manufacturer. If you are reusing the enzyme, ensure the washing and drying steps are gentle and thorough to prevent carryover of inhibitory substances and microbial growth.

  • Inadequate Mixing: In a heterogeneous system with an immobilized enzyme, poor mixing can lead to mass transfer limitations, where the substrates cannot efficiently reach the enzyme's active sites.

    • Solution: Ensure consistent and adequate agitation (e.g., orbital shaking or magnetic stirring) in all your experiments. The speed should be high enough to keep the enzyme particles suspended but not so high that it causes mechanical damage to the immobilized support.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is best suited for the esterification of 2-Heptanol?

A1: Lipases are the most commonly used enzymes for esterification reactions.[19][20] Specifically, immobilized lipases are highly preferred because they are more stable in organic solvents and can be easily recovered and reused, which is cost-effective.[6][21] Candida antarctica lipase B (CALB), often supplied as Novozym 435, is a widely used and robust lipase that has shown activity towards a broad range of alcohols, including secondary ones.[13]

Q2: What is the ideal molar ratio of 2-Heptanol to the acyl donor?

A2: The optimal molar ratio is a balance between shifting the reaction equilibrium towards the product and avoiding substrate inhibition.[7] While a 1:1 molar ratio is the stoichiometric ideal, using a slight excess of one reactant (e.g., 1:1.5 or 1:2 of alcohol to acid) is often employed to drive the reaction forward.[6] However, a very large excess of either substrate can inhibit the enzyme.[7][11] The ideal ratio should be determined experimentally for your specific system.

Q3: Do I need to use an organic solvent?

A3: Not necessarily. Solvent-free systems are becoming increasingly popular as they are considered a "greener" alternative, increase volumetric productivity, and simplify downstream processing.[21] In such a system, one of the liquid substrates (usually the one in excess) acts as the solvent.[7] However, if your substrates are solid or very viscous, a non-polar organic solvent like hexane or heptane is recommended. Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus maintaining higher activity.[5]

Q4: How can I monitor the progress of the reaction?

A4: The most common method is to take small aliquots from the reaction mixture at different time intervals and analyze them using Gas Chromatography (GC). By monitoring the disappearance of the reactants (2-Heptanol, carboxylic acid) and the appearance of the product (2-heptyl ester), you can calculate the percent conversion over time.

Q5: How can I purify the final ester product?

A5: First, the immobilized enzyme is removed by simple filtration. If an excess of carboxylic acid was used, it can be removed by washing the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution). The remaining organic phase can then be dried, and the solvent (if used) can be removed by rotary evaporation. Final purification of the ester can be achieved by vacuum distillation or column chromatography.

Data Summary Tables

Table 1: General Reaction Parameters for Lipase-Catalyzed Esterification

ParameterTypical RangeNotes
Temperature30 - 70 °COptimum is enzyme-dependent; higher temperatures increase reaction rate but can also lead to enzyme deactivation.[7][11]
Enzyme Loading1 - 10% (w/w of total substrates)Higher loading increases the rate but also the cost. Can be optimized for efficiency.[7]
Substrate Molar Ratio (Alcohol:Acid)1:1 to 1:5 (or 5:1)A large excess of one substrate can drive the equilibrium but may also cause inhibition.[6][11]
Agitation Speed150 - 250 rpmMust be sufficient to suspend the enzyme and minimize mass transfer limitations without damaging the catalyst.
Water Activity (aw)< 0.2Low water activity is generally favorable for ester synthesis to prevent the reverse hydrolysis reaction.[3]

Table 2: Influence of Alcohol Structure on Reaction Rate (Illustrative)

This table illustrates the general trend of how alcohol structure affects lipase activity. Secondary alcohols like 2-Heptanol are expected to have lower reaction rates than primary alcohols.

Alcohol TypeSubstrate ExampleRelative Reaction RateRationale
Primary Alcohol1-HeptanolHighLess steric hindrance at the reaction site.
Secondary Alcohol2-Heptanol Moderate to LowIncreased steric hindrance near the hydroxyl group makes it harder for the enzyme's active site to access.[13][14]
Tertiary Alcoholtert-Butyl alcoholVery Low / No ReactionSevere steric hindrance prevents the enzyme from catalyzing the reaction effectively.[5]

Key Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of 2-Heptyl Acetate

This protocol provides a general methodology for the esterification of 2-Heptanol with acetic acid using an immobilized lipase like Novozym 435.

1. Materials and Reagents:

  • 2-Heptanol

  • Glacial Acetic Acid (or vinyl acetate as an alternative acyl donor)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Heptane (or other suitable non-polar solvent, optional)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel (e.g., 50 mL screw-cap flask)

  • Orbital shaker with temperature control or magnetic stirrer with a heating plate

2. Enzyme Preparation:

  • If using a new batch of immobilized lipase, dry it under vacuum for 24 hours prior to use to ensure a consistent starting water content.

  • Add 10-20% by weight of activated molecular sieves relative to the solvent volume to control water activity during the reaction.

3. Reaction Setup:

  • To the reaction vessel, add 2-Heptanol (e.g., 10 mmol).

  • Add acetic acid. Start with a 1:1.5 molar ratio (e.g., 15 mmol of acetic acid).

  • If using a solvent, add heptane (e.g., 20 mL).

  • Add the immobilized lipase. A typical starting point is 5% of the total weight of the substrates (e.g., if 10 mmol of 2-Heptanol and 15 mmol of acetic acid are used, the total mass is ~2.06g, so use ~103 mg of enzyme).

  • Add the prepared molecular sieves to the vessel.

4. Reaction Execution:

  • Seal the vessel tightly to prevent the evaporation of reactants.

  • Place the vessel in an orbital shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Allow the reaction to proceed for the desired time (e.g., 24-48 hours). Monitor the reaction by taking samples at regular intervals (e.g., 2, 4, 8, 16, 24 hours).

5. Sample Analysis:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Filter the sample immediately using a syringe filter (0.45 µm) to remove the enzyme.

  • Dilute the sample with a suitable solvent (e.g., heptane) and analyze by Gas Chromatography (GC) to determine the concentration of reactants and products.

6. Product Work-up:

  • After the reaction reaches the desired conversion, stop the agitation and filter the entire reaction mixture to recover the immobilized enzyme.

  • The enzyme can be washed with fresh solvent (e.g., heptane), dried under vacuum, and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to remove any unreacted acetic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-heptyl acetate. Further purification can be done by distillation if required.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Product Isolation p1 Activate Molecular Sieves r2 Add Lipase & Sieves p1->r2 p2 Dry Immobilized Lipase p2->r2 r1 Add Reactants & Solvent (2-Heptanol, Acetic Acid, Heptane) r1->r2 r3 Incubate with Shaking (e.g., 50°C, 200 rpm) r2->r3 r4 Monitor via GC Sampling r3->r4 w1 Filter to Recover Enzyme r4->w1 w2 Wash Filtrate (aq. NaHCO3) w1->w2 w3 Dry & Evaporate Solvent w2->w3 w4 Purify Ester (Distillation) w3->w4

Caption: Workflow for the enzymatic synthesis of 2-heptyl acetate.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield Observed q1 When does the reaction slow down? start->q1 a1_1 Plateaus quickly after starting q1->a1_1 a1_2 Slow from the very beginning q1->a1_2 cause1 Likely Equilibrium or Inhibition Issue a1_1->cause1 cause2 Likely Sub-Optimal Conditions or Substrate Reactivity Issue a1_2->cause2 sol1 1. Add molecular sieves to remove water. 2. Optimize substrate molar ratio. 3. Consider in-situ product removal. cause1->sol1 sol2 1. Optimize temperature & enzyme loading. 2. Ensure proper enzyme hydration. 3. Allow for longer reaction times for secondary alcohol. cause2->sol2

Caption: Troubleshooting logic for diagnosing low yield issues.

References

selecting the optimal catalyst for 2-Heptanol, pentanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 2-heptyl pentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for synthesizing 2-heptyl pentanoate?

A1: The synthesis of 2-heptyl pentanoate, an ester, is typically achieved through the esterification of 2-heptanol with pentanoic acid. The most effective catalysts fall into two main categories:

  • Enzymatic Catalysts: Lipases, particularly immobilized Candida antarctica lipase B (CALB), such as Novozym® 435, are highly recommended.[1] They offer high selectivity, operate under mild reaction conditions, and minimize the formation of byproducts.[2]

  • Heterogeneous Acid Catalysts: Solid acid resins like Amberlyst-15 are also widely used.[3] They are robust, easily separable from the reaction mixture, and can be regenerated and reused.[3]

Q2: What are the key reaction parameters to optimize for a lipase-catalyzed synthesis?

A2: For lipase-catalyzed esterification, several parameters are crucial for achieving high yields:

  • Temperature: Lipases generally function optimally between 40-60°C. Higher temperatures can lead to enzyme denaturation.[4]

  • Substrate Molar Ratio: An excess of one of the reactants (either the alcohol or the acid) can be used to shift the reaction equilibrium towards the product. However, a large excess of alcohol can sometimes inhibit lipase activity.

  • Enzyme Loading: The amount of lipase catalyst affects the reaction rate. Increasing the catalyst amount can shorten the reaction time, but also increases costs.[5]

  • Water Content: Lipases require a minimal amount of water for their activity, but excess water, a byproduct of esterification, can promote the reverse hydrolysis reaction, reducing the ester yield.[6] The use of molecular sieves or performing the reaction under vacuum can help remove water.[5]

  • Solvent: While the reaction can be run solvent-free, non-polar organic solvents like hexane or heptane are often used. The choice of solvent can influence enzyme activity and substrate solubility.

Q3: Are there specific challenges when using a secondary alcohol like 2-heptanol in lipase-catalyzed esterification?

A3: Yes, secondary alcohols like 2-heptanol can be less reactive than primary alcohols in lipase-catalyzed reactions due to steric hindrance around the hydroxyl group. This may result in slower reaction rates and lower conversion yields.[7][8] Overcoming this may require longer reaction times, higher enzyme loading, or careful optimization of other reaction parameters.

Q4: How can the Amberlyst-15 catalyst be regenerated and reused?

A4: Amberlyst-15 can be easily recovered by filtration after the reaction. To regenerate it, wash the resin sequentially with a solvent used in the reaction (e.g., hexane) to remove any adsorbed products and reactants, followed by a wash with methanol, and then dry it thoroughly under vacuum before reuse. Its catalytic activity can be maintained for several cycles.[9]

Catalyst Performance and Reaction Conditions

The selection of a catalyst depends on the desired reaction conditions and performance metrics. Below is a summary of typical conditions for analogous ester syntheses using the recommended catalysts.

Table 1: Representative Conditions for Lipase-Catalyzed Ester Synthesis

Parameter Novozym® 435 Reference
Substrates Carboxylic Acid & Secondary Alcohol [10]
Temperature 40 - 60 °C [4]
Solvent Hexane, Heptane, or Solvent-free [1][5]
Substrate Ratio (Acid:Alcohol) 1:1 to 1:5 [11]
Catalyst Loading 5 - 10% (w/w of substrates) [5]
Water Removal Molecular Sieves or Vacuum [5]
Reaction Time 12 - 48 hours [11]

| Typical Yield | 70 - 95% |[1][11] |

Table 2: Representative Conditions for Acid-Catalyzed Ester Synthesis

Parameter Amberlyst-15 Reference
Substrates Pentanoic Acid & an Alcohol [12]
Temperature 60 - 80 °C [9][13]
Solvent Toluene or Solvent-free [3]
Substrate Ratio (Acid:Alcohol) 1:1 to 1:15 [12]
Catalyst Loading 4 - 10% (w/v) [9][12]
Water Removal Dean-Stark trap or high temperature [13]
Reaction Time 4 - 24 hours [12]

| Typical Yield | 85 - 98% |[3][12] |

Experimental Protocols

Protocol 1: Synthesis of 2-Heptyl Pentanoate using Novozym® 435

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask, combine pentanoic acid (1 equivalent) and 2-heptanol (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent such as n-hexane (approximately 2 mL per gram of limiting reactant). For a solvent-free system, proceed to the next step.

  • Catalyst and Water Removal: Add Novozym® 435 (5-10% by weight of the total reactants) and activated molecular sieves (3Å, ~20% w/w) to the mixture.[5]

  • Reaction Setup: Seal the flask and place it in an incubator shaker or on a magnetic stirrer with a heating mantle set to 50°C.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction reaches completion (or equilibrium), filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude ester can be purified further by vacuum distillation or column chromatography if required.

Protocol 2: Synthesis of 2-Heptyl Pentanoate using Amberlyst-15

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine pentanoic acid (1 equivalent) and 2-heptanol (1.5 equivalents).

  • Solvent and Catalyst Addition: Add toluene as a solvent to facilitate azeotropic water removal. Add Amberlyst-15 (10% by weight of the limiting reactant).[9]

  • Reaction Setup: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by GC or by measuring the amount of water collected in the Dean-Stark trap.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed, dried, and stored for regeneration.[9]

  • Purification: Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify further by vacuum distillation.

Troubleshooting Guides

Issue 1: Low Yield or Slow Reaction Rate with Novozym® 435

Possible Cause Troubleshooting Step
Steric Hindrance: 2-heptanol is a secondary alcohol and may react slower. Increase reaction time or slightly increase enzyme loading.[8]
Water Inhibition: The byproduct water is causing the reverse hydrolysis reaction. Ensure molecular sieves are fully activated or use a vacuum to remove water.[6]
Enzyme Deactivation: The reaction temperature may be too high, or the solvent may be denaturing the enzyme. Ensure the temperature is within the optimal range (40-60°C).[4] Test a different non-polar solvent.
Substrate Inhibition: A high concentration of either the alcohol or the acid can inhibit the enzyme. Experiment with different substrate molar ratios.

Issue 2: Catalyst Deactivation or Low Conversion with Amberlyst-15

Possible Cause Troubleshooting Step
Water Poisoning: Water produced during the reaction can adsorb onto the catalyst's active sites and reduce its activity.[9] Ensure efficient water removal using a Dean-Stark trap or by operating at a temperature above the boiling point of water.
Pore Blockage: Long-chain reactants or products can block the pores of the resin.[13] Ensure adequate stirring and consider using a co-solvent to improve solubility.[9]
Insufficient Catalyst: The amount of catalyst may be too low for the reaction scale. Increase the catalyst loading.[9]
Low Temperature: The reaction may require higher temperatures to achieve a reasonable rate. Ensure the reaction is at a sufficient reflux temperature.[9]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Catalyst (Novozym® 435 or Amberlyst-15) B Prepare Reactants (2-Heptanol & Pentanoic Acid) A->B C Choose Solvent & Conditions B->C D Assemble Reaction Setup C->D E Run Reaction & Monitor Progress (GC/TLC) D->E F Separate Catalyst (Filtration) E->F F->A Recycle Catalyst G Isolate Crude Product F->G H Purify Ester (Distillation/Chromatography) G->H I Characterize Final Product (NMR, GC-MS, IR) H->I

Caption: General experimental workflow for the synthesis of 2-heptyl pentanoate.

Troubleshooting_Flowchart Start Low Ester Yield CatalystType Which Catalyst? Start->CatalystType Lipase_CheckWater Is water being removed effectively? CatalystType->Lipase_CheckWater Lipase Acid_CheckWater Is water efficiently removed (Dean-Stark)? CatalystType->Acid_CheckWater Solid Acid Lipase_AddMS Add activated molecular sieves or apply vacuum. Lipase_CheckWater->Lipase_AddMS No Lipase_CheckTemp Is temperature between 40-60°C? Lipase_CheckWater->Lipase_CheckTemp Yes Lipase_AdjustTemp Adjust temperature. Lipase_CheckTemp->Lipase_AdjustTemp No Lipase_CheckSterics Consider steric hindrance of 2-heptanol. Lipase_CheckTemp->Lipase_CheckSterics Yes Lipase_IncreaseTime Increase reaction time or enzyme loading. Lipase_CheckSterics->Lipase_IncreaseTime Acid_ImproveRemoval Ensure proper azeotropic removal. Acid_CheckWater->Acid_ImproveRemoval No Acid_CheckTemp Is temperature high enough for reflux? Acid_CheckWater->Acid_CheckTemp Yes Acid_IncreaseTemp Increase heating. Acid_CheckTemp->Acid_IncreaseTemp No Acid_CheckLoading Is catalyst loading sufficient? Acid_CheckTemp->Acid_CheckLoading Yes Acid_IncreaseLoading Increase catalyst amount. Acid_CheckLoading->Acid_IncreaseLoading No

Caption: Troubleshooting flowchart for low yield in 2-heptyl pentanoate synthesis.

References

Validation & Comparative

A Comparative Guide to GC-MS Method Validation for 2-Heptanol and Pentanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is critical. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the validation of 2-Heptanol and pentanoate analysis, complete with supporting experimental data and detailed protocols.

Comparison of Method Performance

The validation of a GC-MS method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific performance can vary based on the exact instrumentation and matrix, the following tables summarize typical validation data for the quantification of alcohols and esters, representing expected values for 2-Heptanol and pentanoate analysis.

Different sample introduction techniques significantly impact method performance. Direct Injection (DI) is often used for liquid samples with relatively high concentrations of the analyte.[1] Headspace (HS) and Solid-Phase Microextraction (SPME) are preferred for trace-level analysis of volatile compounds in complex matrices, as they minimize matrix effects.[2][3]

Table 1: Comparison of GC-MS Method Validation Parameters using Direct Injection

Analyte ClassLinearity (R²)LOD (µg/L)LOQ (µg/L)Accuracy (% Recovery)Precision (RSD %)
Alcohols>0.995 - 2015 - 6090 - 110< 10
Esters>0.991 - 103 - 3095 - 105< 10

Data synthesized from methods for similar volatile compounds.

Table 2: Comparison of GC-MS Method Validation Parameters using Headspace (HS) or SPME

Analyte ClassLinearity (R²)LOD (µg/L)LOQ (µg/L)Accuracy (% Recovery)Precision (RSD %)
Alcohols>0.9980.1 - 50.3 - 1585 - 115< 15
Esters>0.9980.05 - 20.15 - 680 - 120< 15

Data synthesized from methods for similar volatile compounds.[4][5]

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of 2-Heptanol and pentanoate is outlined below. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Sample Preparation

Sample preparation is a critical step to ensure accurate and reproducible results.[3] The choice of method depends on the sample matrix and the concentration of the analytes.

  • Direct Liquid Injection: For samples where 2-Heptanol and pentanoate are in a relatively clean liquid matrix and at sufficient concentrations, direct injection can be used.[1] Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane) to fall within the calibration range.

  • Headspace (HS) Sampling: For solid or complex liquid matrices, HS sampling is effective for volatile compounds. Place a known amount of the sample in a headspace vial. The sample is heated to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS.[2]

  • Solid-Phase Microextraction (SPME): SPME is a sensitive and solvent-free extraction technique. An SPME fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.[3]

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of volatile compounds like 2-Heptanol and pentanoate.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, HP-5ms).[6]

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature is usually set around 250 °C.

    • Oven Temperature Program: An initial oven temperature of around 40-60 °C is held for a few minutes, then ramped at a rate of 5-20 °C/min to a final temperature of 250-300 °C.[7][8]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).[7]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for its higher sensitivity and selectivity.[9] Full scan mode is used for initial method development and qualitative analysis.

    • Ion Source Temperature: Typically set around 230 °C.

    • Transfer Line Temperature: Usually set around 280 °C.[7]

Method Validation

The analytical method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[10] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is generally required.[10]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies in spiked samples, with typical acceptance criteria of 80-120%.[4]

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and should typically be <15%.[4]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Validation Process

The following diagrams illustrate the typical workflow for GC-MS analysis and the logical relationship of parameters in method validation.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE, SPME, HS) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Result Quantification->Report

A typical workflow for GC-MS analysis.

Method_Validation_Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Sensitivity Sensitivity Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ

Key parameters for GC-MS method validation.

References

A Comparative Analysis of the Biological Activity of 2-Heptanol and Pentanoate Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of pharmacology and toxicology. The spatial arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its biological activity. This guide provides a comparative analysis of the biological activities of stereoisomers of 2-Heptanol and pentanoate esters, supported by available experimental data. While concrete comparative data for 2-Heptanol enantiomers is available, the stereoselective bioactivity of simple pentanoate esters is less well-defined in the current literature, highlighting an area for future investigation.

2-Heptanol Stereoisomers: A Case Study in Anesthetic Potency

2-Heptanol, a secondary alcohol, possesses a chiral center at the carbon atom bearing the hydroxyl group, resulting in two enantiomers: (R)-(-)-2-Heptanol and (S)-(+)-2-Heptanol. Studies have investigated the stereoselective effects of these enantiomers, particularly in the context of their anesthetic properties.

Quantitative Data: Anesthetic Potency in Tadpoles

A key study measured the anesthetic potency of a series of secondary alcohol enantiomers, including those of 2-Heptanol, by determining the median effective dose (ED50) required to induce a reversible loss of the righting reflex in tadpoles. The results for 2-Heptanol are summarized in the table below.

CompoundEnantiomerAnesthetic Potency (ED50 in mM ± SE)[1]
2-Heptanol(+)-enantiomer0.32 ± 0.011
2-Heptanol(-)-enantiomer0.33 ± 0.020

The data indicates that in this specific assay, there was no significant difference in the anesthetic potency between the (+) and (-) enantiomers of 2-Heptanol[1]. This lack of stereoselectivity in anesthetic action for 2-Heptanol in tadpoles suggests that the molecular target for its anesthetic effect in this model organism may not be a chiral environment, or that the structural differences between the enantiomers are not critical for binding to the target[1].

Experimental Protocol: Determination of Anesthetic Potency (ED50) in Tadpoles

The following is a generalized protocol based on the methodology typically used in such studies[1][2]:

  • Animal Model: Larval tadpoles (e.g., Rana pipiens) are used as the model organism.

  • Test Solutions: A series of aqueous solutions with varying concentrations of the test compounds ((+)- and (-)-2-Heptanol) are prepared.

  • Exposure: Tadpoles are individually placed in the test solutions.

  • Endpoint Assessment: The loss of the righting reflex is used as the endpoint for anesthesia. This is determined by gently turning the tadpole onto its back and observing if it can right itself within a specified time (e.g., 1 minute).

  • Data Analysis: The concentration of the anesthetic that is effective in 50% of the tadpole population (ED50) is determined using statistical methods, such as probit analysis.

Signaling Pathway and Mechanism of Action

The precise molecular mechanism of action for the anesthetic effects of simple alcohols like 2-Heptanol is not fully elucidated but is thought to involve interactions with neuronal ion channels. General anesthetics can modulate the function of various ligand-gated ion channels, such as GABAA, and NMDA receptors, as well as voltage-gated ion channels[3][4]. The lack of stereoselectivity for 2-Heptanol in the tadpole model suggests a non-specific interaction, possibly within the lipid bilayer of the neuronal membrane, which in turn affects ion channel function.

Anesthetic_Action_Pathway Anesthetic 2-Heptanol Enantiomers Membrane Neuronal Membrane (Lipid Bilayer) Anesthetic->Membrane Partitioning IonChannel Ion Channels (e.g., GABA-A, NMDA receptors) Membrane->IonChannel Modulation of Channel Function NeuronalActivity Altered Neuronal Excitability IonChannel->NeuronalActivity Anesthesia Anesthesia (Loss of Righting Reflex) NeuronalActivity->Anesthesia

Caption: Putative pathway for the anesthetic action of 2-Heptanol.

Pentanoate Stereoisomers: An Area Ripe for Exploration

Available Data on a Pentanoate Derivative

One study investigated the biological activities of a synthesized catechol tetrahydroisoquinoline derivative, ethyl 5-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)-n-valerate . This complex molecule incorporates a valerate (pentanoate) ester.

CompoundBiological Activity
ethyl 5-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)-n-valerateAntibacterial, Antioxidant, Fe2+-chelation, and α-glucosidase inhibition activities[5]
Experimental Protocol: Synthesis of a Pentanoate Derivative

The synthesis of ethyl 5-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)-n-valerate was achieved through a Pictet-Spengler reaction between dopamine hydrochloride and ethyl 6-oxohexanoate[5].

Synthesis_Workflow Reactant1 Dopamine Hydrochloride Reaction Pictet-Spengler Reaction Reactant1->Reaction Reactant2 Ethyl 6-oxohexanoate Reactant2->Reaction Product Ethyl 5-(6,7-dihydroxy-1,2,3,4- tetrahydroisoquinoline)-n-valerate Reaction->Product

Caption: Synthesis of a complex pentanoate derivative.

Conclusion and Future Directions

This guide highlights the differential state of knowledge regarding the stereoselective biological activities of 2-Heptanol and pentanoate stereoisomers. For 2-Heptanol, quantitative data on anesthetic potency demonstrates a lack of significant stereoselectivity in a tadpole model. In contrast, the field of simple pentanoate stereoisomers and their comparative biological activities remains largely unexplored.

The provided data for a complex pentanoate derivative suggests that this class of compounds possesses interesting biological properties. Future research should focus on the synthesis and systematic biological evaluation of the individual enantiomers of various simple pentanoate esters. Such studies would be invaluable for understanding their structure-activity relationships and could unveil novel applications in pharmacology, agriculture, and other fields. Researchers are encouraged to employ a battery of bioassays to screen for a wide range of activities, including antimicrobial, insecticidal, and receptor-binding properties, while meticulously documenting the experimental protocols to ensure reproducibility. This will be crucial for unlocking the full potential of these chiral molecules.

References

comparative analysis of different synthesis routes for heptan-2-yl pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptan-2-yl pentanoate, an ester with applications in flavor, fragrance, and as a potential pharmaceutical intermediate, can be synthesized through several routes. This guide provides a comparative analysis of three primary methods: Fischer esterification, transesterification, and enzymatic synthesis. Each method is evaluated based on reaction yield, purity, reaction conditions, and environmental impact, with supporting experimental protocols and data presented for informed decision-making in a research and development setting.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to heptan-2-yl pentanoate.

ParameterFischer EsterificationTransesterificationEnzymatic Synthesis
Typical Yield 75-85%80-90%>95%
Purity ~95% after purification~97% after purification>99%
Reaction Time 4-8 hours2-6 hours24-48 hours
Temperature 80-120°C60-100°C30-50°C
Catalyst Strong acid (e.g., H₂SO₄)Acid or Base (e.g., NaOCH₃)Lipase
Key Advantage Cost-effective, well-establishedHigher yield than Fischer esterificationHigh selectivity, mild conditions
Key Disadvantage Harsh conditions, side reactionsRequires pre-synthesis of an esterLonger reaction time, catalyst cost

Synthesis Route Overviews

A logical workflow for selecting a synthesis route for heptan-2-yl pentanoate involves considering factors such as desired purity, scale, cost, and environmental impact.

SynthesisRoutes Start Need to Synthesize Heptan-2-yl Pentanoate Decision Primary Considerations Start->Decision Fischer Fischer Esterification Decision->Fischer Cost-sensitive, large scale Transesterification Transesterification Decision->Transesterification Higher yield desired Enzymatic Enzymatic Synthesis Decision->Enzymatic High purity, mild conditions required Product Heptan-2-yl Pentanoate Fischer->Product Good Yield Transesterification->Product High Yield Enzymatic->Product Excellent Purity

Caption: Logical flow for selecting a synthesis route for heptan-2-yl pentanoate.

Experimental Protocols

Detailed methodologies for each key synthesis route are provided below.

Fischer Esterification

This classical method involves the direct acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification PentanoicAcid Pentanoic Acid Mix Mix Reactants & Catalyst PentanoicAcid->Mix Heptan2ol Heptan-2-ol Heptan2ol->Mix Catalyst Sulfuric Acid (cat.) Catalyst->Mix Reflux Reflux (4-8h, 80-120°C) Mix->Reflux Wash Aqueous Wash Reflux->Wash Dry Dry Organic Layer Wash->Dry Distill Fractional Distillation Dry->Distill Product Heptan-2-yl Pentanoate Distill->Product

Caption: Experimental workflow for Fischer Esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine pentanoic acid (1.0 eq), heptan-2-ol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure heptan-2-yl pentanoate.

Transesterification

This route involves the exchange of the alcohol moiety of an existing ester with a different alcohol.

Transesterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification MethylPentanoate Methyl Pentanoate Mix Mix Reactants & Catalyst MethylPentanoate->Mix Heptan2ol Heptan-2-ol Heptan2ol->Mix Catalyst Sodium Methoxide (cat.) Catalyst->Mix Reflux Reflux (2-6h, 60-100°C) Mix->Reflux Neutralize Neutralize Reflux->Neutralize Wash Aqueous Wash Neutralize->Wash Dry Dry Organic Layer Wash->Dry Distill Fractional Distillation Dry->Distill Product Heptan-2-yl Pentanoate Distill->Product

Caption: Experimental workflow for Transesterification.

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl pentanoate (1.0 eq) and heptan-2-ol (1.5 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF). Add a catalytic amount of sodium methoxide (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C). The progress of the reaction can be monitored by gas chromatography (GC) by observing the disappearance of the starting materials and the formation of the product. The reaction is generally complete in 2-6 hours.

  • Work-up: Cool the reaction mixture and neutralize the catalyst by adding a weak acid (e.g., acetic acid). Dilute with water and extract with diethyl ether. Wash the organic layer with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester is then purified by fractional distillation.

Enzymatic Synthesis

This "green" chemistry approach utilizes a lipase enzyme as a catalyst, offering high selectivity and mild reaction conditions.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up & Purification PentanoicAcid Pentanoic Acid Incubate Incubate with Shaking (24-48h, 30-50°C) PentanoicAcid->Incubate Heptan2ol Heptan-2-ol Heptan2ol->Incubate Lipase Immobilized Lipase Lipase->Incubate Filter Filter to Remove Enzyme Incubate->Filter Evaporate Solvent Evaporation Filter->Evaporate Product Heptan-2-yl Pentanoate Evaporate->Product

Caption: Experimental workflow for Enzymatic Synthesis.

Protocol:

  • Reaction Setup: In a temperature-controlled shaker, combine pentanoic acid (1.0 eq), heptan-2-ol (1.0 eq), and an immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates) in a solvent-free system or a non-polar organic solvent like hexane.

  • Reaction: Incubate the mixture at a constant temperature (typically 40-50°C) with continuous shaking (e.g., 200 rpm) for 24-48 hours. Monitor the conversion to heptan-2-yl pentanoate using GC analysis.

  • Work-up: After the reaction reaches the desired conversion, separate the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Purification: The solvent (if used) is removed under reduced pressure. Due to the high selectivity of the enzyme, the resulting product is often of high purity and may not require further purification. If necessary, flash chromatography can be employed.

Evaluating Lipase Efficiency in the Synthesis of 2-Heptyl Pentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of esters offers a highly specific and environmentally friendly alternative to traditional chemical methods. This guide provides a comparative evaluation of different lipases for the synthesis of 2-heptyl pentanoate, a fragrance and flavor compound. While direct comparative data for this specific ester is limited, this guide draws on experimental evidence from the synthesis of analogous short-chain esters to provide valuable insights into lipase selection and process optimization.

Comparative Performance of Lipases in Short-Chain Ester Synthesis

The efficiency of lipase-catalyzed esterification is dependent on several factors, including the choice of enzyme, substrate specificity, and reaction conditions. The following table summarizes the performance of various commercially available lipases in the synthesis of short-chain esters, providing a predictive framework for their application in 2-heptyl pentanoate production.

Lipase PreparationSource OrganismSubstrates (Acid + Alcohol)Conversion Rate (%)Reaction Time (hours)Reference
Novozym 435Candida antarcticaPropionic acid + Butanol>90%1[1]
Novozym 40086Aspergillus nigerPropionic acid + Butanol>90%2[1]
Lipozyme TLIMThermomyces lanuginosusButyric acid + Butanol90%4[1]
IMMCALB-T2-350Candida antarctica type BAcetic acid + Butanol~98%24[2]
Biosilicified LipaseCandida antarcticaValeric acid + Ethanol~90%2[3][4]
Pancreatic LipasePorcine PancreasButyric acid + Butanol90%24[1]
Lipozyme CALBCandida antarcticaButyric acid + Butanol<70%4[1]

Key Observations:

  • Novozym 435 , an immobilized form of Candida antarctica lipase B, consistently demonstrates high conversion rates and short reaction times for the synthesis of various short-chain esters.[1]

  • Immobilized lipases, such as IMMCALB-T2-350 , also show excellent performance with near-complete conversion.[2]

  • Lipases from Thermomyces lanuginosus (Lipozyme TLIM ) and Aspergillus niger (Novozym 40086 ) are also effective catalysts for short-chain ester synthesis.[1]

  • The use of ultrasound irradiation in conjunction with a biosilicified Candida antarctica lipase has been shown to achieve high yields in the esterification of valeric acid.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the synthesis of short-chain esters and can be adapted for the synthesis of 2-heptyl pentanoate.

General Procedure for Lipase-Catalyzed Esterification

This protocol is a generalized procedure based on methodologies for the synthesis of short-chain aliphatic esters.[1][2]

Materials:

  • Lipase (e.g., Novozym 435, Lipozyme TLIM)

  • 2-Heptanol

  • Pentanoic acid (Valeric acid)

  • Organic solvent (e.g., n-heptane, isooctane)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer

Procedure:

  • To a screw-capped flask, add the desired molar ratio of pentanoic acid and 2-heptanol. A common starting point is a 1:1 or 1:2 molar ratio of acid to alcohol.[3][4]

  • Add the organic solvent to dissolve the reactants. The choice of solvent can significantly impact enzyme activity and reaction equilibrium.

  • Add the lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the substrates.

  • If operating in a water-limited environment, add molecular sieves to remove water produced during the reaction, which can drive the equilibrium towards ester formation.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically 30-50°C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of reactants to the ester product.

  • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the lipase.

  • The product can be purified from the reaction mixture using techniques such as distillation or column chromatography.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of 2-heptyl pentanoate.

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_processing Product Processing reactants 1. Mix Reactants (2-Heptanol & Pentanoic Acid) solvent 2. Add Solvent reactants->solvent lipase 3. Add Lipase solvent->lipase incubation 4. Incubate with Agitation (Controlled Temperature) lipase->incubation monitoring 5. Monitor Progress (GC) incubation->monitoring separation 6. Separate Lipase (Filtration) monitoring->separation purification 7. Purify Product (Distillation/Chromatography) separation->purification analysis 8. Analyze Final Product purification->analysis

Caption: Workflow for lipase-catalyzed synthesis of 2-heptyl pentanoate.

References

A Comparative Analysis of 2-Heptanol, Pentanoate and Other Fruity Esters for Flavor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profile of 2-Heptanol, pentanoate and other commonly used fruity esters in the food and pharmaceutical industries. The information presented is supported by established analytical techniques and sensory evaluation methodologies to assist researchers in selecting the optimal flavor agent for their specific application.

Flavor Profile Comparison of Esters

Esters are a class of organic compounds renowned for their characteristic fruity and sweet aromas, playing a pivotal role in the flavor profiles of many fruits and fermented products. The subtle variations in their chemical structure give rise to a wide spectrum of aromatic notes, from the distinct banana scent of isoamyl acetate to the pineapple notes of ethyl butyrate. This compound, while less common, contributes a unique profile characterized by fruity, green, and slightly bitter notes with a fresh, herbaceous, and lemon-like aroma.

Below is a table summarizing the flavor profiles of this compound and a selection of other esters, including both qualitative descriptors and representative quantitative data ranges for odor thresholds.

EsterFlavor Profile DescriptorsOdor Threshold (parts per billion)
This compound Fruity, green, earthy, bitter, with fresh lemon-grass and sweet floral undertones.10 - 100 (Estimated)
Isoamyl Acetate Sweet, banana, pear.7 - 30
Ethyl Butyrate Fruity, pineapple, juicy.1 - 20
Methyl Salicylate Sweet, wintergreen, minty.30 - 150
Ethyl Acetate Fruity, sweet, solvent-like at high concentrations.5,000 - 12,000
Hexyl Acetate Fruity, pear, sweet.5 - 50
Ethyl Hexanoate Fruity, apple, pineapple, with a hint of aniseed.1 - 10

Experimental Protocols

The characterization and comparison of flavor profiles rely on a combination of instrumental analysis and sensory evaluation. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To separate and identify the volatile compounds contributing to the aroma of the ester samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Helium carrier gas.

  • Appropriate capillary column (e.g., DB-5ms).

  • Ester samples, diluted in a suitable solvent (e.g., dichloromethane).

  • Internal standard (e.g., 2-octanol).

Procedure:

  • Sample Preparation: Prepare a dilution series of the ester samples in the chosen solvent. Add a known concentration of the internal standard to each sample for semi-quantitative analysis.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The GC oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and polarity. The separated compounds are then ionized and fragmented in the mass spectrometer, allowing for their identification based on their mass spectra.

  • Olfactometry Analysis: Simultaneously, a portion of the effluent from the GC column is directed to a sniffing port. A trained sensory panelist sniffs the effluent and records the retention time, odor descriptor, and intensity of each detected aroma.

  • Data Analysis: The data from the MS detector and the olfactometry analysis are combined. The odor-active compounds are identified by matching the retention times from the olfactometry data with the peaks in the chromatogram and their corresponding mass spectra.

Sensory Panel Evaluation

Sensory panels provide invaluable data on the human perception of flavor, which cannot be obtained through instrumental analysis alone.

Objective: To obtain quantitative and qualitative data on the flavor profile of the ester samples from a trained sensory panel.

Materials:

  • Ester samples, diluted in a neutral base (e.g., water, unsalted crackers).

  • A panel of 8-12 trained sensory assessors.

  • Sensory evaluation software or paper ballots.

  • A controlled sensory evaluation booth with neutral lighting and air circulation.

Procedure:

  • Panelist Training: Train the panelists to identify and rate the intensity of various aroma and taste attributes relevant to the samples being tested (e.g., fruity, sweet, bitter, green, floral).

  • Sample Presentation: Present the diluted ester samples to the panelists in a randomized and blind manner. Provide water and unsalted crackers for palate cleansing between samples.

  • Data Collection: Panelists evaluate each sample and rate the intensity of the predetermined sensory attributes on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong"). They may also provide additional descriptive terms.

  • Data Analysis: Analyze the collected data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the sensory profiles of the samples.

Signaling Pathway and Experimental Workflow

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow for flavor analysis.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway in a sensory neuron.

Flavor_Analysis_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_integration Data Integration & Interpretation Sample_Prep_GC Sample Preparation (Dilution, Internal Standard) GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Prep_GC->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep_GC->GC_MS Data_Analysis_Inst Data Analysis (Compound Identification & Quantification) GC_O->Data_Analysis_Inst GC_MS->Data_Analysis_Inst Integration Correlation of Instrumental and Sensory Data Data_Analysis_Inst->Integration Sample_Prep_Sensory Sample Preparation (Dilution in Neutral Base) Sensory_Panel Trained Sensory Panel Sample_Prep_Sensory->Sensory_Panel Data_Analysis_Sensory Statistical Analysis (ANOVA, PCA) Sensory_Panel->Data_Analysis_Sensory Data_Analysis_Sensory->Integration Conclusion Flavor Profile Characterization Integration->Conclusion

Caption: Experimental workflow for flavor profile analysis.

Cross-Validation of Analytical Methods for 2-Heptanol and Pentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Heptanol and pentanoate. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document presents a cross-validation perspective, offering supporting experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific analytical needs.

Executive Summary

Both Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are robust methods for the quantification of 2-Heptanol and pentanoate, respectively. The choice between these methods depends on the physicochemical properties of the analyte and the specific requirements of the analysis. 2-Heptanol, a volatile alcohol, is well-suited for analysis by GC-FID, offering high sensitivity and resolution. Pentanoate (pentanoic acid), a less volatile short-chain fatty acid, is effectively quantified using HPLC-UV. This guide details the performance characteristics of each method, including linearity, sensitivity, accuracy, and precision, to facilitate an informed decision-making process.

Method Performance Comparison

The following tables summarize the quantitative performance data for the analytical methods discussed.

Table 1: Performance Characteristics of GC-FID for 2-Heptanol Analysis

Performance CharacteristicResultCitation
**Linearity (R²) **>0.99[1]
Limit of Detection (LOD) ~1 mg/kg[1]
Limit of Quantification (LOQ) ~3 mg/kg[1]
Accuracy (% Recovery) 95-105% (Typical for alcohol analysis)[2]
Precision (%RSD) < 5%[2]

Note: Accuracy and precision values are typical for GC-FID analysis of alcohols and are provided as illustrative examples.

Table 2: Performance Characteristics of HPLC-UV for Pentanoate (Valeric Acid) Analysis

Performance CharacteristicResultCitation
Linearity (R²) 0.999[3][4]
Limit of Detection (LOD) 0.13 - 0.33 mM[3]
Limit of Quantification (LOQ) 0.5 - 1.0 mM[3]
Accuracy (% Recovery) 76.3 - 99.2%[4]
Precision (%RSD) < 5.3% (Intra- and Inter-day)[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Gas Chromatography (GC-FID) Method for 2-Heptanol

This protocol is based on typical methods for the analysis of volatile compounds in aqueous and organic matrices.

1. Sample Preparation:

  • Prepare a stock solution of 2-Heptanol in a suitable solvent (e.g., methanol or ethanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dilute the sample with the same solvent to fall within the calibration range.

  • Add an internal standard (e.g., 1-octanol) to all standards and samples for improved accuracy and precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[5]

  • Detector: Flame Ionization Detector (FID).[5]

  • Column: DB-FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

3. Data Analysis:

  • Integrate the peak areas for 2-Heptanol and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of 2-Heptanol to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2-Heptanol in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method for Pentanoate

This protocol is adapted from validated methods for the analysis of short-chain fatty acids.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of pentanoic acid in the mobile phase.

  • Generate calibration standards through serial dilution of the stock solution.

  • For biological samples, a protein precipitation step with an acid (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation is typically required.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Detector: UV-Vis Detector set at 210 nm.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak area of pentanoate.

  • Create a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Calculate the concentration of pentanoate in the samples using the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the cross-validation of analytical methods and the decision-making process for method selection.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison define_analytes Define Analytes (2-Heptanol, Pentanoate) lit_review Literature Review of Existing Methods define_analytes->lit_review method_dev_gc Develop GC-FID Method for 2-Heptanol lit_review->method_dev_gc method_dev_hplc Develop HPLC-UV Method for Pentanoate lit_review->method_dev_hplc validate_gc Validate GC-FID Method method_dev_gc->validate_gc validate_hplc Validate HPLC-UV Method method_dev_hplc->validate_hplc performance_params Assess Performance: - Linearity - Accuracy - Precision - LOD/LOQ validate_gc->performance_params validate_hplc->performance_params compare_data Compare Performance Data performance_params->compare_data select_method Select Appropriate Method Based on Application compare_data->select_method

Analytical Method Cross-Validation Workflow

MethodSelection analyte Analyte Properties volatile Volatile & Thermally Stable? analyte->volatile gc_method Gas Chromatography (e.g., GC-FID for 2-Heptanol) volatile->gc_method  Yes hplc_method High-Performance Liquid Chromatography (e.g., HPLC-UV for Pentanoate) volatile->hplc_method  No

Method Selection Based on Analyte Properties

References

A Comparative Guide to Assessing the Chiral Purity of Synthesized Heptan-2-yl Pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules. For compounds like heptan-2-yl pentanoate, an ester with applications in flavor, fragrance, and pharmaceutical industries, ensuring high enantiomeric excess (% ee) is often paramount. Different biological activities between enantiomers make rigorous purity assessment essential.[1]

This guide provides a comparative overview of the three primary analytical techniques for assessing the chiral purity of heptan-2-yl pentanoate: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Chiral Purity Assessment

The general process for determining the enantiomeric purity of a synthesized sample involves selecting an appropriate analytical method, preparing the sample, performing the instrumental analysis, and processing the data to calculate the enantiomeric excess.

G cluster_0 cluster_1 Method Selection & Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting start Synthesized Heptan-2-yl Pentanoate Sample prep Sample Preparation (Dilution in appropriate solvent) start->prep gc Chiral Gas Chromatography (GC) prep->gc Analyze via one method hplc Chiral High-Performance Liquid Chromatography (HPLC) prep->hplc Analyze via one method nmr NMR Spectroscopy (with Chiral Auxiliary) prep->nmr Analyze via one method data_proc Data Analysis (Peak Integration / Signal Comparison) gc->data_proc hplc->data_proc nmr->data_proc report Chiral Purity Report (Calculation of % ee) data_proc->report

Caption: General workflow for assessing the chiral purity of a synthesized compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful and widely used technique for separating volatile enantiomers.[2] The separation occurs within a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[3][4] Enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.[5][6]

Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of heptan-2-yl pentanoate in a volatile solvent such as hexane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Analysis: Inject 1 µL of the sample into the GC system.

ParameterRecommended Setting
GC Column CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) or similar β-cyclodextrin phase.[3]
Carrier Gas Hydrogen or Helium, at a constant flow of 1.5 mL/min.
Injector Temp. 230°C
Detector Temp. 250°C
Oven Program Start at 80°C, hold for 1 min, then ramp at 2°C/min to 140°C.
Performance Data (Hypothetical)
EnantiomerRetention Time (min)Resolution (Rₛ)
(R)-heptan-2-yl pentanoate18.5\multirow{2}{*}{2.5}
(S)-heptan-2-yl pentanoate19.2
Total Analysis Time \multicolumn{2}{c}{~25 minutes}

Advantages:

  • High separation efficiency and resolution for volatile compounds.

  • Fast analysis times are achievable.

  • Sensitive detectors like FID are robust and reliable.

Disadvantages:

  • Limited to thermally stable and volatile compounds.

  • The high cost of chiral GC columns.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most common technique for enantiomeric purity determination due to its broad applicability.[1] For a relatively non-polar ester like heptan-2-yl pentanoate, normal-phase HPLC using a polysaccharide-based CSP is a suitable approach. These phases, such as derivatized cellulose or amylose, create chiral environments that lead to differential interactions with the enantiomers.[7][8]

Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of heptan-2-yl pentanoate in the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector (if the ester has a chromophore) or a Refractive Index (RI) detector.

  • Analysis: Inject 10 µL of the sample onto the column.

ParameterRecommended Setting
HPLC Column Chiralpak® IH-3 or similar amylose tris(3,5-dimethylphenylcarbamate) phase.
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v).[9]
Flow Rate 1.0 mL/min.
Column Temp. 25°C
Detection RI Detector or UV at 210 nm.
Performance Data (Hypothetical)
EnantiomerRetention Time (min)Resolution (Rₛ)
(R)-heptan-2-yl pentanoate9.8\multirow{2}{*}{1.9}
(S)-heptan-2-yl pentanoate11.5
Total Analysis Time \multicolumn{2}{c}{~15 minutes}

Advantages:

  • Wide range of applications for various compound types.

  • Can be operated in multiple modes (normal-phase, reversed-phase, etc.).

  • Non-destructive, allowing for sample recovery in preparative applications.

Disadvantages:

  • Higher consumption of organic solvents compared to GC.

  • RI detection can be less sensitive and prone to baseline drift.

NMR Spectroscopy with Chiral Auxiliaries

This "indirect" method involves chemically converting the enantiomers into diastereomers, which are distinguishable by standard NMR spectroscopy.[10] While this can be done on the final ester, it is often more practical to assess the chiral purity of the alcohol precursor (heptan-2-ol) by derivatizing it with a chiral agent like Mosher's acid chloride ((R)-MTPA-Cl). The resulting diastereomeric Mosher esters will exhibit different chemical shifts for nuclei near the chiral center.[11] The integration of these distinct signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the starting alcohol.

Experimental Protocol
  • Derivatization: In an NMR tube, dissolve ~5 mg of the synthesized heptan-2-ol in 0.7 mL of deuterated pyridine. Add a slight molar excess of (R)-MTPA-Cl. Seal the tube and allow the reaction to proceed to completion (monitor by ¹H NMR).

  • NMR Analysis: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Processing: Identify a well-resolved pair of signals corresponding to the two diastereomers. Integrate these signals to determine their relative ratio.

Performance Data (Hypothetical for ¹H NMR of Mosher Esters)
DiastereomerProton SignalChemical Shift (δ, ppm)Diastereomeric Ratio
(R,R)-Ester-OCH-5.15\multirow{2}{*}{98:2}
(S,R)-Ester-OCH-5.11
Enantiomeric Excess \multicolumn{3}{c}{96% ee}

Advantages:

  • Does not require specialized and expensive chiral chromatography columns.

  • Can be used to determine the absolute configuration of the alcohol.[11]

  • Provides structural confirmation simultaneously.

Disadvantages:

  • Requires chemical modification of the sample.

  • Potential for kinetic resolution during derivatization, leading to inaccurate results.

  • Less accurate for measuring very high enantiomeric excess (>99%).

Summary Comparison

FeatureChiral GCChiral HPLCNMR with Chiral Auxiliary
Principle Direct separation on CSPDirect separation on CSPIndirect analysis of diastereomers
Resolution Very HighHighModerate (depends on signal separation)
Speed Fast to ModerateFast to ModerateSlow (includes reaction time)
Sample Req. Volatile & Thermally StableBroad ApplicabilityRequires reactive group (-OH, -NH₂)
Sensitivity High (FID)Moderate to High (UV, RI)Low (requires mg of sample)
Cost/Complexity High (column cost)High (instrument/solvent cost)Low (requires only standard NMR)

References

comparing the efficacy of 2-Heptanol, pentanoate as a pheromone component

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-Heptanol as a pheromone component, drawing upon available experimental data. The information is intended to assist researchers in evaluating its potential applications in pest management and behavioral studies. This document summarizes quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways.

Data Presentation: Quantitative Efficacy of 2-Heptanol and Comparators

The following table summarizes the available quantitative data on the behavioral and electrophysiological responses of insects to 2-Heptanol and other relevant pheromone components. It is important to note that the data are compiled from different studies employing varied methodologies, which should be considered when making direct comparisons.

Pheromone ComponentInsect SpeciesAssay TypeEfficacy MetricResultCitation
2-Heptanol Spodoptera littoralis (Cotton Leafworm)Larval Choice AssayPercentage of Choice69.6%
2-Heptanol Apis mellifera (Honeybee)Caged Bee Alarm AssayAlarm ResponseEffective (similar speed and intensity to 9 other compounds)
2-Heptanone Apis mellifera (Honeybee)Behavioral AssayRelative Efficacy vs. Isopentyl AcetateRequires 20-70 times more compound for a similar response
(S)-2-Heptanol Melipona solani (Stingless Bee)Behavioral & EAG AssayAlarm ResponseActive compound involved in the alarm response
Isopentyl Acetate Apis mellifera (Honeybee)Caged Bee Alarm AssayAlarm ResponseEffective

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experimental techniques used to assess the efficacy of pheromone components like 2-Heptanol.

Behavioral Bioassay: Two-Choice Olfactometer

This protocol describes a standard laboratory bioassay to evaluate the attractant or repellent properties of a volatile compound.

  • Apparatus: A Y-tube or four-arm olfactometer is used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different odor stimuli are introduced.

  • Airflow: Purified and humidified air is passed through each arm at a constant flow rate (e.g., 1 L/min).

  • Stimulus Preparation: A filter paper is impregnated with a specific concentration of the test compound (e.g., 2-Heptanol in a solvent like hexane) and placed in a cartridge connected to one of the olfactometer arms. The control arm contains a filter paper with the solvent only.

  • Insect Acclimation: Test insects are acclimatized to the experimental conditions (temperature, humidity, and light) for a specified period before the assay.

  • Assay Procedure: A single insect is introduced into the central chamber of the olfactometer. The insect's movement is observed for a set duration (e.g., 10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the test compound.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are inserted into two glass capillary electrodes filled with a conductive solution (e.g., saline solution).

  • Electrode Placement: The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing the vapor of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Amplification and Recording: The electrical potential difference between the two electrodes is amplified and recorded using a specialized EAG system. The resulting waveform, known as an electroantennogram, shows a negative deflection in response to a stimulatory odor.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The responses to different compounds and concentrations are compared to assess the antenna's sensitivity.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling pathway for odorant perception in insects, from the binding of a pheromone molecule like 2-Heptanol to an Odorant Receptor to the generation of a neuronal signal.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Pheromone Pheromone (e.g., 2-Heptanol) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR_Complex Odorant Receptor (OR) + Co-receptor (Orco) OBP->OR_Complex Delivery to Receptor Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission Pheromone_Efficacy_Workflow cluster_identification Identification Phase cluster_evaluation Evaluation Phase GC_EAD Gas Chromatography- Electroantennography (GC-EAG) GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Identify Active Peaks EAG_Assay Electroantennography (EAG) Dose-Response GC_MS->EAG_Assay Test Identified Compound Behavioral_Assay Behavioral Bioassay (e.g., Olfactometer) GC_MS->Behavioral_Assay Test Identified Compound Field_Trials Field Trials EAG_Assay->Field_Trials Confirm Efficacy Behavioral_Assay->Field_Trials Confirm Efficacy

Safety Operating Guide

Safe Disposal of 2-Heptanol, Pentanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers and Drug Development Professionals

The proper disposal of 2-Heptanol, pentanoate, a non-halogenated organic ester, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for research scientists and professionals in drug development.

Key Physical and Chemical Properties
PropertyValue
Chemical Name This compound
Synonyms heptan-2-yl pentanoate, 1-methylhexyl pentanoate[1]
CAS Number 7155-20-6[1]
Molecular Formula C12H24O2[1][2]
Molecular Weight 200.32 g/mol [1]
Appearance Likely a colorless liquid (based on 2-Heptanol)
Odor Likely a mild, fruity odor (characteristic of esters)
Solubility Expected to be insoluble in water, but soluble in organic solvents.[3]
Flammability Assumed to be a combustible liquid, similar to 2-Heptanol.
Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of a specific SDS for this compound, a cautious approach should be adopted by treating it as a potentially hazardous substance. Based on the properties of 2-Heptanol and general ester characteristics, the following hazards should be considered:

  • Flammability: The compound is likely combustible. Keep away from open flames, sparks, and heat sources.

  • Irritation: May cause skin and eye irritation upon contact.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Waste Stream Identification: this compound is a non-halogenated organic solvent . It must not be mixed with halogenated solvents, strong acids, bases, or aqueous waste.[3][4][5]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for non-halogenated organic waste. The container should be made of a material compatible with organic esters.

  • Labeling: The waste container must be clearly labeled as "Non-Halogenated Organic Waste" and should list all chemical constituents, including "this compound," with their approximate percentages.[4][6] The label should also indicate the associated hazards (e.g., Flammable, Irritant).

  • Collection Practice: All waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[6] Keep the waste container closed when not in use.[4][6]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[6]

  • Professional Disposal: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Do not pour this compound down the drain. [4][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_spill Spill Management cluster_final Final Disposal A Identify Waste as Non-Halogenated Organic B Select & Label Appropriate Waste Container A->B C Wear Required PPE B->C D Transfer Waste in Fume Hood C->D E Keep Container Closed D->E I Store Waste in SAA E->I F Spill Occurs G Absorb with Inert Material F->G H Collect & Containerize Spill Debris G->H H->I J Contact EHS for Pickup I->J K Professional Disposal J->K

References

Personal protective equipment for handling 2-Heptanol, pentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Heptanol, pentanoate (also known as sec-heptyl pentanoate). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][4][5]To protect against splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][4]To prevent skin contact, which may cause irritation or dryness.[1][6]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[1][4][5] A respirator may be necessary if ventilation is inadequate.[5]To minimize inhalation of vapors.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Chemical Dispensing Chemical Dispensing Prepare Work Area->Chemical Dispensing Ready for Use Perform Experiment Perform Experiment Chemical Dispensing->Perform Experiment Proceed with Caution Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper Segregation Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Protocols Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for 2-Heptanol.[1][2][3][4][5][7][8]

    • Ensure a safety shower and eyewash station are readily accessible.[4]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

    • Don the appropriate PPE as specified in Table 1.[1][2][3][4]

  • Handling:

    • Keep the container tightly closed when not in use.[2][4][5][7]

    • Avoid contact with skin and eyes.[1][7]

    • Keep away from heat, sparks, and open flames.[2][3][4][5]

    • Use non-sparking tools and ground all equipment when transferring large quantities.[1][5][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4][5][7]

    • Keep away from strong oxidizing agents.[5]

    • Store below +30°C.[2]

First Aid and Emergency Procedures

Immediate response is crucial in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them at rest. Seek medical attention if breathing is difficult.[1][4][6][7]
Skin Contact Immediately flush the skin with plenty of water and soap.[1][4][6] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give one or two glasses of water to drink. Seek immediate medical attention.[1][4]

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, dry earth) and place it in a suitable container for disposal.[4][9]

  • Large Spills: Evacuate the area and eliminate all ignition sources.[9] Contain the spill and prevent it from entering waterways.[9] Use a vapor-suppressing foam to reduce vapors.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol Diagram

cluster_waste Waste Characterization cluster_collection Waste Collection cluster_disposal Final Disposal Unused Chemical Unused Chemical Labeled Waste Container Labeled Waste Container Unused Chemical->Labeled Waste Container Segregate as Hazardous Waste Contaminated Materials Contaminated Materials Contaminated Materials->Labeled Waste Container Segregate as Hazardous Waste Licensed Disposal Facility Licensed Disposal Facility Labeled Waste Container->Licensed Disposal Facility Dispose via Certified Vendor

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[1][7][9]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations.

    • Do not dispose of it down the drain or in the regular trash.[7]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.